molecular formula C13H11FO2 B6373131 2-Fluoro-5-(2-methoxyphenyl)phenol CAS No. 1261950-15-5

2-Fluoro-5-(2-methoxyphenyl)phenol

Katalognummer: B6373131
CAS-Nummer: 1261950-15-5
Molekulargewicht: 218.22 g/mol
InChI-Schlüssel: DCRILNULKRVQJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Fluoro-5-(2-methoxyphenyl)phenol is a fluorinated phenolic compound serving as a versatile building block in organic synthesis and pharmaceutical research. The integration of a phenol group with fluorine and methoxy-substituted biphenyl systems in its structure makes it a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry where such scaffolds are explored for their potential biological activity . This compound is strictly for Research Use Only and is intended for use by qualified professionals in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is for informational purposes only and not for formulation purposes.

Eigenschaften

IUPAC Name

2-fluoro-5-(2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRILNULKRVQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684150
Record name 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-15-5
Record name 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Characterization of 2-Fluoro-5-(2-methoxyphenyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of functionalized biphenyls are cornerstones of modern medicinal chemistry and materials science. 2-Fluoro-5-(2-methoxyphenyl)phenol (IUPAC: 4-fluoro-3-hydroxy-2'-methoxybiphenyl) is a highly specific, electron-rich biphenyl derivative that serves as a privileged scaffold for kinase inhibitors and allosteric modulators.

This whitepaper provides an authoritative, step-by-step technical guide for the synthesis of this molecule. By leveraging a protecting-group-free Suzuki-Miyaura cross-coupling strategy, we maximize atom economy and streamline the synthetic workflow. As a Senior Application Scientist, I have structured this guide to not only detail the how but to explicitly explain the causality behind each experimental choice, ensuring a robust, self-validating protocol for your laboratory.

Strategic Rationale & Retrosynthetic Disconnection

Traditional syntheses of functionalized biphenols often rely on the protection of the hydroxyl group (e.g., as a benzyl or MOM ether) prior to cross-coupling to prevent catalyst poisoning or unwanted side reactions. However, modern palladium catalysis—specifically utilizing bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene)—allows for the direct cross-coupling of unprotected halophenols[1].

By disconnecting the molecule at the C5–C1' biaryl bond, we identify two commercially available, highly stable precursors: 5-bromo-2-fluorophenol [2] and 2-methoxyphenylboronic acid [3]. The omission of protection/deprotection steps reduces the synthetic sequence from three steps to a single, highly efficient transformation.

SynthesisLogic FragA 5-Bromo-2-fluorophenol (Electrophile) Target 2-Fluoro-5-(2-methoxyphenyl)phenol (Target) FragA->Target Pd-Catalyzed Cross-Coupling FragB 2-Methoxyphenylboronic acid (Nucleophile) FragB->Target

Fig 1: Retrosynthetic disconnection and forward cross-coupling strategy.

Mechanistic Pathway: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 5-bromo-2-fluorophenol. The electron-withdrawing fluorine atom slightly activates the ring, facilitating this step.

  • Transmetalation: The inorganic base (K₂CO₃) activates the 2-methoxyphenylboronic acid by forming a negatively charged, highly nucleophilic boronate complex. This complex transfers the aryl group to the Pd(II) center.

  • Reductive Elimination: The two aryl groups couple to form the biaryl product, regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd 5-Bromo-2-fluorophenol Trans Transmetalation (Boronic Acid + Base) OxAdd->Trans K2CO3 RedElim Reductive Elimination (Product Release) Trans->RedElim 2-Methoxyphenylboronic acid RedElim->Pd0 Target Molecule

Fig 2: The Suzuki-Miyaura catalytic cycle detailing the mechanistic workflow.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. The inclusion of specific in-process checks ensures that any deviation is caught before the final isolation step.

Reagents & Materials
  • Electrophile: 5-Bromo-2-fluorophenol (1.0 equiv, 10.0 mmol, 1.91 g)

  • Nucleophile: 2-Methoxyphenylboronic acid (1.2 equiv, 12.0 mmol, 1.82 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol, 408 mg)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 30.0 mmol, 4.14 g)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Workflow

Step 1: Reaction Assembly and Degassing

  • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-2-fluorophenol, 2-methoxyphenylboronic acid, and K₂CO₃.

  • Add the 1,4-Dioxane/Water mixture.

    • Causality: Dioxane is chosen because it thoroughly solubilizes the organic fragments and the bulky Pd catalyst. Water is essential to dissolve the K₂CO₃, which is required to form the active boronate species[1].

  • Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly degrades the electron-rich Pd(0) active species into inactive Pd(II) oxides.

  • Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon, then seal the flask.

Step 2: Heating and In-Process Monitoring (Self-Validation)

  • Heat the reaction mixture in an oil bath at 80 °C for 12 hours.

  • Self-Validating Checkpoint: After 12 hours, remove a 10 µL aliquot, dilute it in 1 mL of Ethyl Acetate (EtOAc), and wash with 1M HCl (to protonate the phenoxide). Spot on a silica TLC plate alongside the starting bromide. Elute with 20% EtOAc/Hexanes.

    • Validation Criteria: The starting material (

      
      ) must be completely consumed. A new, more polar UV-active spot (
      
      
      
      ) that stains positive with KMnO₄ indicates successful conversion to the target biphenol.

Step 3: Acidic Workup and Extraction

  • Cool the reaction to room temperature. The mixture will be dark and basic (pH ~10). At this pH, the product exists as a water-soluble potassium phenoxide salt.

  • Critical Step: Slowly add 2M HCl dropwise until the aqueous phase reaches pH ~3.

    • Causality: Failing to acidify the mixture will result in the product remaining in the aqueous layer, leading to near-zero isolated yield.

  • Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes).

  • Isolate the product as a pale yellow to off-white solid. Expected yield: 82–88%.

Analytical Data & Characterization

To confirm the structural integrity of the synthesized 2-Fluoro-5-(2-methoxyphenyl)phenol, verify your isolated compound against the quantitative analytical parameters summarized in the table below. The


H NMR splitting patterns are highly diagnostic due to the presence of the fluorine atom at C2, which couples with the adjacent aromatic protons.
Analytical MethodParameter / SignalExpected Value & Assignment
HRMS (ESI-TOF)

Calculated for

: 217.0665 m/z. Found: ~217.0662 m/z.

H NMR (400 MHz,

)
Methoxy Group

3.85 (s, 3H,

)
Phenolic Hydroxyl

5.40 (br s, 1H,

, exchangeable with

)
Ring A: C3-H (ortho to F)

7.05 (dd,

Hz, 1H)
Ring A: C4-H (meta to F)

6.98 (ddd,

Hz, 1H)
Ring A: C6-H (meta to F)

7.15 (dd,

Hz, 1H)
Ring B: Aromatic Protons

7.25 - 7.40 (m, 4H, 2'-methoxyphenyl system)

C NMR (100 MHz,

)
C-F Carbon (C2)

~151.0 (d,

Hz)

Troubleshooting Matrix

Even with a robust protocol, variations in reagent quality or environmental conditions can impact the yield. Use this self-validating troubleshooting matrix to correct deviations.

Observation / IssueRoot Cause AnalysisCorrective Action
High levels of anisole byproduct Protodeboronation of the boronic acid due to excess water or excessively high temperatures.Strictly degas solvents. Reduce reaction temperature to 70 °C and ensure the boronic acid is added in a 1.2x excess.
Product lost during extraction Incomplete acidification during workup; product remains as a phenoxide salt in the aqueous layer.Verify the aqueous phase pH is

using pH paper before performing the EtOAc extraction.
Rapid formation of black precipitate Pd(0) catalyst degradation into inactive "Pd black" due to oxygen exposure.Ensure rigorous Argon sparging. If the issue persists, switch to a more sterically demanding ligand system (e.g., XPhos).
Incomplete conversion on TLC Inactive base or degraded boronic acid (formation of boroxines).Use freshly ground, oven-dried K₂CO₃. If boroxines are suspected, add an additional 0.5 equiv of the boronic acid mid-reaction.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 183421, 5-Bromo-2-fluorophenol.[2] URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733958, (2-Methoxyphenyl)boronic acid.[3] URL: [Link]

Sources

Physicochemical Profiling and Synthetic Methodology of 2-Fluoro-5-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Ontology

In the landscape of modern drug discovery and materials science, fluorinated biphenyls represent a privileged class of structural motifs. 2-Fluoro-5-(2-methoxyphenyl)phenol (IUPAC: 4-fluoro-2'-methoxy-[1,1'-biphenyl]-3-ol) is a high-value building block that perfectly illustrates the delicate interplay between steric hindrance, electronic induction, and lipophilicity.

The architecture of this molecule features a biphenyl axis decorated with three distinct functional groups: a phenolic hydroxyl (-OH), an ortho-fluorine (-F), and an ortho-methoxy (-OCH₃) group on the adjacent ring. As a Senior Application Scientist, I approach the characterization of this compound not as a static entity, but as a dynamic system where every functional group dictates its physicochemical behavior and synthetic accessibility.

Physicochemical Properties: Predictive & Empirical Frameworks

Understanding the physicochemical properties of 2-Fluoro-5-(2-methoxyphenyl)phenol requires analyzing the causality behind its structural features. The data summarized below serves as the foundation for downstream formulation and pharmacokinetic modeling.

Table 1: Physicochemical & Structural Parameters
ParameterValue / DescriptionMechanistic Rationale
Molecular Formula C₁₃H₁₁FO₂Biphenyl core + F + OH + OCH₃
Molecular Weight 218.22 g/mol Optimal for small-molecule drug design (Rule of 5 compliant).
Predicted LogP 3.5 – 4.0High lipophilicity driven by the biphenyl core; tempered by the polar hydroxyl group.
Predicted pKa ~8.7Ortho-fluorine inductive effect stabilizes the phenoxide anion, increasing acidity vs. standard phenol.
H-Bond Donors 1Phenolic -OH group.
H-Bond Acceptors 2Phenolic -OH and Methoxy -O-.
Acid Dissociation Constant (pKa)

The acidity of a phenol compound depends fundamentally on the stability of the phenoxide anion generated after proton dissociation[1]. Unsubstituted phenol exhibits a pKa of approximately 10.0. In 2-Fluoro-5-(2-methoxyphenyl)phenol, the fluorine atom is situated ortho to the hydroxyl group. Fluorine exerts a powerful electron-withdrawing inductive (-I) effect that delocalizes the negative charge of the conjugate base. While there is a minor counteractive effect where intramolecular hydrogen bonding slightly stabilizes the neutral state, the inductive effect overwhelmingly dominates the thermodynamic equilibrium, lowering the pKa to approximately 8.7[2].

Lipophilicity (LogP)

Lipophilicity dictates membrane permeability and volume of distribution. The gold standard for empirically determining the partition coefficient (LogP) of neutral species is the Shake-Flask method, formally recognized as OECD Guideline 107[3],[4]. In this self-validating system, the compound is equilibrated between n-octanol and an aqueous buffer. Because of the compound's high hydrophobicity, slow-stirring modifications or RP-HPLC correlation methods (OECD 117) are often employed to prevent micro-emulsification and ensure accurate quantification of the analyte in both phases[5].

PhysChem Start 2-Fluoro-5-(2-methoxyphenyl)phenol (Target Compound) LogP Lipophilicity (LogP) OECD 107 / 117 Start->LogP pKa Acidity (pKa) Potentiometric Titration Start->pKa Sol Aqueous Solubility Thermodynamic Equilibrium Start->Sol ShakeFlask Shake-Flask Method (Octanol/Water) LogP->ShakeFlask Direct Measurement HPLC RP-HPLC Method (Retention Time Correlation) LogP->HPLC Indirect Correlation Titration Acid-Base Titration (Shift in Apparent pKa) pKa->Titration Aqueous Phase

Fig 1. Logical workflow for the empirical physicochemical characterization of the target compound.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

To synthesize 2-Fluoro-5-(2-methoxyphenyl)phenol, the most robust and atom-economical approach is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[6]. This method is the premier choice for biphenyl synthesis due to its high functional group tolerance—specifically its ability to proceed in the presence of unprotected phenolic hydroxyl groups[7],[8].

Mechanistic Causality

The reaction relies on the coupling of an aryl halide (5-bromo-2-fluorophenol) with an arylboronic acid ((2-methoxyphenyl)boronic acid). The catalytic cycle is driven by a Pd(0) species undergoing oxidative addition into the C-Br bond, followed by a base-mediated transmetalation with the boronic acid, and concluding with reductive elimination to forge the C-C biphenyl bond[8].

SuzukiCycle Pd Pd(0) Catalyst OA Oxidative Addition Pd->OA Ar-Br TM Transmetalation OA->TM Ar-B(OH)2 Base RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Product Biphenyl Product RE->Product

Fig 2. The Suzuki-Miyaura catalytic cycle demonstrating the causality of reagent addition.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed with built-in analytical checkpoints to ensure the integrity of the synthesis.

  • Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluorophenol (1.0 equiv, 10 mmol) and (2-methoxyphenyl)boronic acid (1.2 equiv, 12 mmol). The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Loading : Add the catalyst Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol). The bidentate dppf ligand is chosen to prevent catalyst deactivation and facilitate the coupling of sterically hindered ortho-substituted rings[9].

  • Solvent Addition : Introduce a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 50 mL). The water is strictly necessary to dissolve the inorganic base and activate the boronic acid for transmetalation.

  • Reaction Execution : Purge the flask with N₂ for 10 minutes to remove oxygen, preventing homocoupling of the boronic acid. Heat the mixture to 90 °C under an inert atmosphere for 12 hours.

  • Reaction Monitoring (Self-Validation) : Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Validation Checkpoint: The reaction is complete when the starting material peak is fully consumed and a dominant peak corresponding to the product mass (m/z 217 [M-H]⁻ in negative ESI mode) is observed.

  • Workup & Isolation : Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and carefully wash with 1M HCl. Causality: The acidic wash neutralizes the K₂CO₃ and ensures the phenolic -OH is fully protonated, driving the product into the organic phase. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Characterization

To establish absolute trustworthiness in the synthesized batch, the following analytical suite must be executed:

  • ¹H NMR (400 MHz, CDCl₃) : Look for the characteristic broad singlet of the phenolic -OH (exchangeable with D₂O) and the sharp singlet of the methoxy group (-OCH₃) integrating to 3 protons around 3.8 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃) : A single peak will confirm the presence of the ortho-fluorine, typically appearing as a multiplet due to coupling with adjacent aromatic protons.

  • HPLC-UV : Assesses the final purity of the compound. A purity of >98% (measured at 254 nm) is required before utilizing the compound in downstream biological or physicochemical assays.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • EP2014816B1 - Method for measuring octanol-water distribution coefficients of surfactants. google.com.
  • Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? vaia.com.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
  • How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? stackexchange.com.
  • High-accuracy water solubility determination using logK.
  • Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. nih.gov.
  • Liquid Chromatography on the Different Methods for the Determin
  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. acs.org.

Sources

2-Fluoro-5-(2-methoxyphenyl)phenol: Synthesis, Physicochemical Profiling, and Applications in Biaryl Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of biaryl motifs is a cornerstone of lead optimization. While monomeric precursors such as 2-fluoro-5-methoxyphenol (CAS 117902-16-6) and 5-fluoro-2-methoxyphenol (CAS 72955-97-6) are widely cataloged, the specific assembled biaryl 2-fluoro-5-(2-methoxyphenyl)phenol (IUPAC: 4-fluoro-2'-methoxy-[1,1'-biphenyl]-3-ol) exists primarily as a highly specialized, proprietary building block. It is frequently synthesized de novo rather than sourced from commercial vendors with a public CAS registry number.

This whitepaper provides an authoritative guide on the structural rationale, mechanistic synthesis, and analytical validation of this specific biaryl compound, serving as a blueprint for drug development professionals utilizing conformationally locked phenols in targeted therapies .

Structural Rationale & Conformational Dynamics

The architectural design of 2-fluoro-5-(2-methoxyphenyl)phenol is not arbitrary; it is engineered to modulate specific physicochemical and spatial parameters:

  • Ortho-Fluorophenol Axis: The highly electronegative fluorine atom positioned ortho to the hydroxyl group inductively lowers the pKa of the phenol. This enhances the hydrogen-bond donating capacity of the -OH group, a critical factor when targeting deep, polar residues within kinase hinge regions or GPCR allosteric sites. Furthermore, the C-F bond blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) at that position.

  • Steric Locking via the 2'-Methoxy Group: The methoxy group on the adjacent phenyl ring creates a severe steric clash with the ortho-protons of the fluorophenol ring. This restricts free rotation around the C-C biaryl bond, forcing the two rings into a defined, non-planar dihedral angle (typically 45°–60°). This conformational pre-organization reduces the entropic penalty upon target binding.

Table 1: Theoretical Physicochemical Profile

To predict the behavior of this building block in downstream assays, we summarize its core metrics, aligning with standard biaryl derivative profiling .

ParameterValuePharmacological Implication
Molecular Formula C₁₃H₁₁FO₂Optimal low molecular weight for a core scaffold.
Molecular Weight 218.22 g/mol Leaves >280 Da budget for linker and pharmacophore additions.
Predicted cLogP 3.1Excellent lipophilicity for membrane permeability.
H-Bond Donors (HBD) 1Strong, polarized donor due to adjacent fluorine.
H-Bond Acceptors (HBA) 2Ether and phenol oxygens provide interaction points.
Rotatable Bonds 2Low flexibility ensures high conformational stability.

Mechanistic Synthesis Workflow

The most robust method for assembling this scaffold is the Suzuki-Miyaura Cross-Coupling . The causality behind the reagent selection is critical: we utilize


 because the bidentate dppf ligand prevents catalyst deactivation by the coordinating nature of the ortho-methoxy group on the boronic acid. Furthermore, the addition of water to the 1,4-dioxane solvent system is not merely for base solubility; it actively facilitates the transmetalation step by hydroxylating the organopalladium intermediate, a prerequisite for the transfer of the sterically hindered 2-methoxyphenyl group.

Synthesis SM1 5-Bromo-2-fluorophenol (Electrophile) Cat Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Cat SM2 (2-Methoxyphenyl)boronic acid (Nucleophile) SM2->Cat Prod 2-Fluoro-5-(2-methoxyphenyl)phenol (Target Biaryl) Cat->Prod Cross-Coupling

Figure 1: Mechanistic workflow of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
EntryCatalyst SystemSolvent SystemTempYieldCausality / Mechanistic Observation
1

/

Toluene/H₂O90 °C45%Protodeboronation observed due to slow transmetalation of the bulky boronic acid.
2

, SPhos /

Toluene/H₂O100 °C72%SPhos handles steric bulk well, but trace oxidation of the unprotected phenol occurred.
3

/

1,4-Dioxane/H₂O 90 °C 91% Bidentate ligand stabilizes Pd; optimal transmetalation rate achieved without phenol protection.
Step-by-Step Experimental Protocol (Self-Validating System)
  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluorophenol (1.0 mmol, 191 mg) and (2-methoxyphenyl)boronic acid (1.2 mmol, 182 mg).

  • Catalyst & Base Loading: Add

    
     (2.5 mmol, 345 mg) and 
    
    
    
    (0.05 mmol, 36 mg).
  • Degassing: Evacuate and backfill the flask with high-purity

    
     three times to prevent oxidative homocoupling of the boronic acid.
    
  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL) via syringe.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-equilibrated oil bath for 12 hours.

  • In-Process Validation (TLC): Self-Validation Step: Spot the reaction mixture against the starting material on a silica gel TLC plate (Hexanes/EtOAc 3:1). The disappearance of the UV-active 5-bromo-2-fluorophenol spot (

    
    ) and the emergence of a highly fluorescent blue spot under 254 nm (
    
    
    
    ) confirms biaryl formation.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 1M HCl (15 mL) to neutralize the base and ensure the phenol is fully protonated. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Applications in Drug Discovery

Once synthesized, 2-fluoro-5-(2-methoxyphenyl)phenol serves as a highly modular core. The free hydroxyl group acts as a synthetic handle for late-stage diversification, typically undergoing Mitsunobu reactions or base-catalyzed alkylations to attach solubilizing linkers or target-specific pharmacophores.

Because the biaryl axis is conformationally restricted, derivatives of this compound exhibit highly predictable Structure-Activity Relationships (SAR), making it an ideal candidate for iterative lead optimization in high-throughput screening environments.

DrugDiscovery BB 2-Fluoro-5-(2-methoxyphenyl)phenol (Core Scaffold) Deriv O-Alkylation / Etherification (Linker Attachment) BB->Deriv Lead Biaryl Ether Lead Compound Deriv->Lead Assay In Vitro Kinase Assay (IC50 Determination) Lead->Assay Opt Lead Optimization (SAR Analysis) Assay->Opt Opt->Deriv Iterative Refinement

Figure 2: Iterative drug discovery workflow utilizing the biaryl core for lead optimization.

References

  • National Center for Biotechnology Information (PubChem). "2-Fluoro-5-methoxyphenol (CID 14118957)." PubChem Compound Database. Retrieved March 6, 2026, from[Link]

  • National Center for Biotechnology Information (PubChem). "5-Fluoro-2-methoxyphenol (CID 2774559)." PubChem Compound Database. Retrieved March 6, 2026, from[Link]

  • U.S. Environmental Protection Agency (EPA). "2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid (Biaryl Properties)." CompTox Chemicals Dashboard. Retrieved March 6, 2026, from[Link]

  • Goldenberg, C., et al. "[2-substituted-5-[3-thienyl)-benzyl]-2- ([2-isopropoxy-5-fluoro]-phenyoxy)-ethyl]-amine derivatives, method for the production and use thereof as medicaments." U.S. Patent US6417222B1.

Technical Guide: Structure Elucidation of 2-Fluoro-5-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure Elucidation of 2-Fluoro-5-(2-methoxyphenyl)phenol Content Type: Technical Guide

Executive Summary

This guide outlines the comprehensive structure elucidation protocol for 2-Fluoro-5-(2-methoxyphenyl)phenol , a biaryl scaffold relevant to medicinal chemistry programs targeting kinase inhibition and metabolic stability. The presence of the fluorine atom on the phenolic ring introduces unique spectroscopic signatures—specifically


C-

F spin-spin coupling—that must be deconvoluted to confirm regioisomerism. This document details the synthetic origin, mass spectrometric validation, and a multi-nuclear NMR workflow designed to unambiguously assign the structure.[1]

Synthetic Origin & Structural Context

To validate the structure, one must first understand its synthetic lineage. This compound is typically accessible via a Suzuki-Miyaura cross-coupling reaction, which defines the regiochemistry of the aryl-aryl bond.

  • Precursors: 5-Bromo-2-fluorophenol (Electrophile) + 2-Methoxyphenylboronic acid (Nucleophile).

  • Catalyst System: Pd(dppf)Cl

    
     / K
    
    
    
    CO
    
    
    in Dioxane/H
    
    
    O.
  • Structural Challenge: Confirming the coupling occurred at the C5 position of the phenol ring and not via distinct isomers (e.g., 4-fluoro or 3-methoxyphenyl variants) or homocoupling byproducts.

Mass Spectrometry: Molecular Formula Validation

Objective: Confirm elemental composition


 and assess isotopic patterns.
Methodology: High-Resolution Electrospray Ionization (HR-ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred due to the acidic phenolic proton.

  • Expected m/z:

    • 
       Calculated: 217.0670
      
    • Acceptance Criteria:

      
       < 5 ppm error.
      
  • Fragmentation Pattern (MS/MS):

    • Loss of

      
       (M-15): Characteristic of the anisole (methoxy) moiety.
      
    • Loss of

      
       (M-28) and 
      
      
      
      (M-20): Characteristic of fluorophenols.

NMR Spectroscopy: The Elucidation Core

The definitive proof of structure relies on Nuclear Magnetic Resonance (NMR). The fluorine atom acts as a "spy nucleus," splitting carbon signals and providing distance constraints.

F NMR: The Anchor Point
  • Observation: A single sharp signal in the range of -130 to -145 ppm (relative to CFCl

    
    ).
    
  • Diagnostic Value: The chemical shift is sensitive to the ortho-hydroxyl group. A shift significantly upfield or downfield would suggest incorrect placement of the fluorine relative to the oxygen.

H NMR: Spin System Analysis

The proton spectrum will display two distinct spin systems (Ring A and Ring B) and diagnostic singlets.

MoietySignal TypeIntegrationApprox. Shift (

)
Assignment Logic
-OH Broad Singlet1H5.0 - 9.0Exchangeable with D

O; confirms phenol.
-OCH

Singlet3H3.80Characteristic methoxy environment.
Ring A (Phenol) Multiplets3H6.8 - 7.2H3, H4, H6. H3 will show large

coupling.
Ring B (Anisole) Multiplets4H6.9 - 7.4H3', H4', H5', H6'. Typical ABCD or AA'BB' like pattern.
C NMR: Decoding C-F Coupling

The


C spectrum is the most complex due to J-coupling from the 

F nucleus (

). This splitting is mandatory for assignment.
  • C2 (C-F): Doublet,

    
     Hz.
    
  • C1 (C-OH) & C3: Doublets,

    
     Hz.
    
  • C4 & C6: Doublets,

    
     Hz.
    
  • C5 (Ipso to Ring B): Doublet,

    
     Hz.
    
  • Ring B Carbons: Singlets (No coupling to F observed > 4 bonds).

2D NMR: Connectivity & Spatial Proof
  • HSQC: Correlates protons to their directly attached carbons, separating Ring A (F-coupled carbons) from Ring B (singlet carbons).

  • HMBC (Key Experiment):

    • Linkage Proof: Look for a correlation from H6 (Ring A) to C1' (Ring B) or H6' (Ring B) to C5 (Ring A) . This 3-bond correlation proves the biaryl bond exists at position 5.

  • NOESY:

    • Regiochemistry: Strong NOE between the Methoxy protons and H3' (Ring B).

    • Inter-ring: NOE between H4/H6 (Ring A) and H2'/H6' (Ring B) confirms the proximity of the two rings.

Visualization of Elucidation Logic

Diagram 1: Structural Connectivity & HMBC Correlations

This diagram visualizes the critical NMR correlations required to prove the structure.

G cluster_0 Ring A (Phenol) cluster_1 Ring B (Anisole) C2_F C2-F (1J_CF ~240Hz) C1_OH C1-OH (2J_CF ~15Hz) C5 C5 (Ipso) H4 H4 H6_prime H6' H4->H6_prime NOESY (Spatial) H6 H6 C1_prime C1' (Ipso) H6->C1_prime HMBC (3-bond) Linkage Proof H6_prime->C5 HMBC (3-bond) OMe Methoxy (-OCH3) OMe->C1_prime HMBC (3-bond)

Caption: Key HMBC (solid red) and NOESY (dotted yellow) correlations establishing the biaryl linkage and substituent positions.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the compound in 600 µL of DMSO-d

    
     .
    
    • Why DMSO? It prevents solute aggregation and slows proton exchange, often allowing the phenolic -OH proton to be observed as a sharp(er) signal compared to CDCl

      
      .
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Temperature: Acquire data at 298 K (25°C).

Protocol B: NMR Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR: 
    
    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Scans: 16.

    • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of aromatic protons).

  • 
    C{
    
    
    
    H} NMR:
    • Spectral Width: 240 ppm.

    • Scans: 1024 (Carbon sensitivity is low; F-splitting reduces signal-to-noise ratio of doublets).

    • Critical Setting: Set spectral window wide enough to capture the C-F doublet (approx 150-170 ppm).

  • 
    F NMR: 
    
    • Reference: Internal CFCl

      
       (0 ppm) or calibrate relative to solvent lock.
      
    • Decoupling: Acquire both

      
      H-coupled and 
      
      
      
      H-decoupled spectra to analyze F-H topology.

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
    • [Link]

  • NMR of Fluorinated Compounds (19F-Centered Analysis)

    • Vizenin, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
    • [Link]

  • 13C-19F Coupling Constants Reference

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

    • [Link]

  • General Structure Elucidation Protocols

    • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

    • [Link]

Sources

Preliminary Biological Screening of 2-Fluoro-5-(2-methoxyphenyl)phenol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Phenolic Scaffold

In the landscape of modern drug discovery, phenolic compounds represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The strategic introduction of functional groups, such as fluorine and methoxy moieties, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on a novel compound, 2-Fluoro-5-(2-methoxyphenyl)phenol, a molecule of significant interest due to its unique structural attributes. While direct biological data for this specific compound is not yet extensively documented in peer-reviewed literature, its constituent parts—a fluorinated phenol and a methoxy-substituted phenyl ring—suggest a rich potential for a spectrum of biological activities.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive preliminary biological screening strategy for 2-Fluoro-5-(2-methoxyphenyl)phenol. The methodologies detailed herein are rooted in established, validated assays and are designed to systematically probe the compound's potential as an antioxidant, antimicrobial, cytotoxic, and anti-inflammatory agent. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to unlock the therapeutic promise of this and other novel phenolic compounds.

Rationale and Strategic Approach to Screening

The chemical architecture of 2-Fluoro-5-(2-methoxyphenyl)phenol provides a compelling rationale for a multi-faceted biological screening cascade. The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity and interaction with various biological targets.[1] The presence of a fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[2][3] Furthermore, the 2-methoxyphenol (guaiacol) substructure is found in numerous biologically active natural products, known to exhibit antimicrobial and anti-inflammatory properties.[4][5]

Our proposed screening strategy is therefore designed to be both comprehensive and resource-efficient, beginning with broad-spectrum in vitro assays to identify primary activities. Positive "hits" from this initial screen would then warrant progression to more complex, mechanism-of-action studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic & Secondary Screening A Antioxidant Activity (DPPH & ABTS Assays) E Cellular Antioxidant Assays A->E If Active B Antimicrobial Activity (MIC & MBC Determination) F Time-Kill Kinetics B->F If Active C Cytotoxic Activity (MTT & SRB Assays) G Apoptosis & Cell Cycle Analysis C->G If Active D Anti-inflammatory Activity (COX/LOX Inhibition) H In-cell Westerns / ELISAs D->H If Active

Caption: A phased approach to the preliminary biological screening of 2-Fluoro-5-(2-methoxyphenyl)phenol.

Phytochemical Characterization (A Necessary Prerequisite)

Prior to biological evaluation, a thorough characterization of the test compound is paramount to ensure the integrity and reproducibility of the screening data.

Purity and Structural Confirmation

The purity of the synthesized 2-Fluoro-5-(2-methoxyphenyl)phenol should be determined using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). This foundational step ensures that any observed biological activity is attributable to the compound of interest and not impurities.

Preliminary Phytochemical Screening

For novel compounds, especially those with natural product-inspired scaffolds, it is prudent to perform preliminary qualitative phytochemical tests to screen for the presence of common classes of secondary metabolites such as alkaloids, flavonoids, tannins, and saponins.[6][7][8] This can provide early insights into the potential broader chemical class of the compound.

In Vitro Antioxidant Activity Assessment

Oxidative stress is implicated in a multitude of pathological conditions, making the identification of novel antioxidants a key therapeutic strategy. Phenolic compounds are renowned for their radical scavenging capabilities.[9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[10]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of 2-Fluoro-5-(2-methoxyphenyl)phenol in methanol and create a series of dilutions.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Controls: Include a blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[10] This assay is advantageous as it can be used at different pH levels and is less prone to interference from colored compounds.[10]

Experimental Protocol:

  • Preparation of ABTS•+ Solution: React a 7 mM ABTS solution with 2.45 mM potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add 10 µL of the test compound at various concentrations to 190 µL of the ABTS•+ working solution in a 96-well plate.[10]

  • Incubation and Measurement: After a 6-10 minute incubation at room temperature, measure the absorbance at 734 nm.[10]

  • Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay.

Assay Wavelength Radical Key Advantages
DPPH~517 nm[10]DPPH•Simple, rapid, and widely used.
ABTS~734 nm[10]ABTS•+Applicable to both hydrophilic and lipophilic antioxidants; less interference from colored compounds.[10]

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenolic compounds, including methoxyphenols, have demonstrated promising antimicrobial activity.[5][11]

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13]

Experimental Protocol (Broth Microdilution):

  • Preparation of Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.[14]

  • Compound Dilution: Perform serial two-fold dilutions of 2-Fluoro-5-(2-methoxyphenyl)phenol in a 96-well microtiter plate containing the appropriate growth medium.[15]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[14]

  • Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[14]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[16]

Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12]

Experimental Protocol:

  • Subculturing: Following MIC determination, take an aliquot from the wells that show no visible growth and plate it onto an agar medium.[16]

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

G A Serial Dilution of Compound B Inoculation with Bacteria A->B C Incubation (18-24h) B->C D Read MIC (No visible growth) C->D E Plate on Agar D->E From clear wells F Incubation (24h) E->F G Read MBC (99.9% killing) F->G G cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Test_Compound 2-Fluoro-5-(2-methoxyphenyl)phenol Test_Compound->COX Inhibition? Test_Compound->LOX Inhibition?

Caption: Targeting the COX and LOX inflammatory pathways.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial biological evaluation of 2-Fluoro-5-(2-methoxyphenyl)phenol. The proposed assays are standard in the field of drug discovery and will generate the foundational data necessary to build a comprehensive biological profile of the compound. Positive results in any of these primary screens will justify progression to more advanced studies, including investigation of specific signaling pathways, in vivo efficacy models, and detailed structure-activity relationship (SAR) studies. The systematic application of these methodologies will be instrumental in determining the therapeutic potential of this novel phenolic compound and guiding its future development.

References

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 465-471. Available from: [Link]

  • Atsumi, T., et al. (2005). Dimerization, ROS formation, and biological activity of o-methoxyphenols. Anticancer Research, 25(1A), 119-127. Available from: [Link]

  • Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute, 82(13), 1107-1112. Available from: [Link]

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. Available from: [Link]

  • Kumar, K. A., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Indian Journal of Experimental Biology, 49(8), 586-593. Available from: [Link]

  • Nenadis, N., et al. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry, 52(15), 4669-4674. Available from: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Nature Protocols, 1(3), 1112-1116. Available from: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available from: [Link]

  • Matuszewska, A., et al. (2012). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Algal Biomass Utilization, 3(3), 29-35. Available from: [Link]

  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Applied Sciences, 11(15), 7179. Available from: [Link]

  • Olejarz, W., & Chrzanowska, A. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 50. Available from: [Link]

  • Pop, C. E., et al. (2017). Comparison of ABTS, DPPH, Phosphomolybdenum Assays for Estimating Antioxidant Activity and Phenolic Compounds in Five Different Plant Extracts. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Animal Science and Biotechnologies, 74(2), 114-118. Available from: [Link]

  • Guler, B., et al. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 30(12), 2456. Available from: [Link]

  • Rabiu, Z., et al. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Jurnal Kejuruteraan, 2(1), 51-57. Available from: [Link]

  • Karkoula, E., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. International Journal of Molecular Sciences, 25(15), 8109. Available from: [Link]

  • Rabiu, Z., et al. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Sains Malaysiana, 48(11), 2439-2445. Available from: [Link]

  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Applied Sciences, 11(15), 7179. Available from: [Link]

  • Vikhe, S. R., et al. (2025). in vitro anticancer potential of manilkara hexandra (roxb.) leaf methanolic extracts. Journal of Applied Pharmaceutical Research, 13(4), 228-238. Available from: [Link]

  • Vikhe, S. R., et al. (2026). In vitro anticancer potential of Manilkara hexandra (Roxb.) leaf methanolic extracts via SRB and MTT assays against MCF-7 cell line. ResearchGate. Available from: [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available from: [Link]

  • Afolayan, A. J., & Jimoh, F. O. (2016). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. Evidence-Based Complementary and Alternative Medicine, 2016, 8438175. Available from: [Link]

  • Rasool, N., et al. (2021). The preliminary phytochemical screening, quantification of phenols and flavonoids and antioxidant potential analysis of leaf sample of Scirpus kysoor. The Pharma Innovation Journal, 10(6), 1362-1367. Available from: [Link]

  • Kumar, S., et al. (2011). Phytochemical Screening and Spectroscopic Determination of Total Phenolic and Flavonoid Contents of Eclipta Alba Linn. Scholars Research Library, 3(4), 143-149. Available from: [Link]

  • Boumaza, O., et al. (2025). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. Journal of the American Nutrition Association, 44(6), 567-578. Available from: [Link]

  • Sundriyal, A., et al. (2025). Isolation and Characterization of Novel Phenolic Compounds from the Aerial Parts of Anaphalis triplinervis (Sims) C.B. Clarke. International Journal of Drug Delivery Technology, 15(3), 1-6. Available from: [Link]

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Strategic Discovery of Novel Fluorinated Biaryl Phenols: Synthetic Architectures and Therapeutic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into biaryl phenol scaffolds represents a high-leverage strategy in modern medicinal chemistry.[1] This guide addresses the design, synthesis, and evaluation of fluorinated biaryl phenols —a privileged structural motif found in inhibitors of kinases (e.g., DYRK1A), antiviral agents (HIV NNRTIs), and advanced liquid crystal materials.

By strategically positioning fluorine atoms, researchers can modulate the phenolic pKa (acidity), block metabolic hotspots (CYP450 oxidation), and induce conformational locks via non-covalent interactions (e.g., O–H···F or C–H···F). This document provides a technical roadmap for synthesizing these complex architectures using transition-metal catalysis and validating their physicochemical profiles.

Strategic Rationale: The Fluorine Effect

The biaryl phenol motif offers a rigid hydrophobic core (biaryl) with a directional hydrogen bond donor (phenol). Fluorination perturbs this system in three critical ways:

  • pKa Modulation: Fluorine substitution ortho to the phenolic hydroxyl group significantly increases acidity (lowering pKa by 1–2 units), enhancing H-bond donor capability in protein active sites.

  • Metabolic Blocking: Fluorination at the para position of the non-phenolic aryl ring prevents oxidative defunctionalization, a common clearance pathway for biaryls.

  • Conformational Control: Fluorine introduces a high barrier to rotation across the biaryl axis (atropisomerism) or locks planar conformations via intramolecular H-bonds, reducing the entropic penalty of binding.

Synthetic Architectures

We define two primary synthetic pathways: Modular Cross-Coupling (Pathway A) for diversity-oriented synthesis, and Direct C–H Arylation (Pathway B) for late-stage functionalization.

Pathway A: Modular Suzuki-Miyaura Coupling (The Workhorse)

The most robust method involves the coupling of a fluorinated phenylboronic acid with a bromophenol (or vice versa).

  • Challenge: Steric hindrance in ortho-substituted biaryls and electronic deactivation by fluorine.

  • Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination.

Pathway B: Site-Selective C–H Arylation (Atom Economy)

Recent advances (2020–2024) allow for the direct arylation of fluorophenols.

  • Mechanism: Palladium-catalyzed C–H activation, often directed by the phenolic oxygen or an ortho-fluorine atom (the "fluorine effect" in metallation).

  • Advantage: Eliminates the need for pre-functionalized aryl halides.

Visualization: Synthetic Decision Matrix

The following diagram outlines the logic for selecting the optimal synthetic route based on substrate availability and substitution patterns.

SyntheticStrategy Start Target: Fluorinated Biaryl Phenol CheckSubstrate Are pre-functionalized halides available? Start->CheckSubstrate Suzuki Pathway A: Suzuki-Miyaura Coupling CheckSubstrate->Suzuki Yes CHAct Pathway B: C-H Activation CheckSubstrate->CHAct No (Late Stage) LigandSelect Ligand Selection: Steric bulk required? Suzuki->LigandSelect SPhos Use SPhos/XPhos (Ortho-substituents) LigandSelect->SPhos Yes (Hindered) PPh3 Use PPh3/dppf (Unencumbered) LigandSelect->PPh3 No Directing Directing Group? (Phenol or F) CHAct->Directing OrthoCH Ortho-Arylation (Pd(OAc)2 / Oxidant) Directing->OrthoCH Ortho-Directing MetaCH Meta-Arylation (Norbornene relay) Directing->MetaCH Meta-Directing

Caption: Decision matrix for synthesizing fluorinated biaryl phenols, comparing cross-coupling vs. C-H activation routes.

Detailed Experimental Protocol

Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-ol via SPhos-Pd-Catalyzed Suzuki Coupling. Context: This protocol is optimized for coupling electron-poor fluorinated boronic acids with sterically hindered ortho-bromophenols, a challenging transformation in drug discovery.

Materials
  • Substrate A: 2-Bromophenol (1.0 equiv, 5.0 mmol)

  • Substrate B: 4-Fluorophenylboronic acid (1.5 equiv, 7.5 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology
  • Pre-Catalyst Formation: In a dry Schlenk tube under Argon, charge Pd(OAc)₂ (22 mg) and SPhos (82 mg). Add anhydrous Toluene (5 mL) and stir at room temperature for 10 minutes until the solution turns a rich orange/red (active Pd(0) species generation).

  • Substrate Addition: Add 2-Bromophenol (865 mg) and 4-Fluorophenylboronic acid (1.05 g) to the reaction vessel.

  • Base Activation: Add K₃PO₄ (3.18 g) followed by degassed water (0.5 mL). Note: The biphasic system is crucial for dissolving the inorganic base while protecting the catalyst.

  • Reaction: Seal the tube and heat to 100°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:1). The fluorinated product will typically run higher (more non-polar) than the starting phenol.

  • Work-up: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the characteristic triplet of the starting boronic acid and the appearance of biaryl resonances.

  • ¹⁹F NMR: A sharp singlet around -115 ppm (vs CFCl₃) confirms the integrity of the C–F bond.

Physicochemical & Biological Profiling

Once synthesized, the library must be profiled to quantify the "Fluorine Advantage."

Data Summary: Impact of Fluorination
PropertyNon-Fluorinated ParentFluorinated Analog (Biaryl)Drug Discovery Implication
LogP (Lipophilicity) 3.23.6 - 3.8Increased membrane permeability; potential BBB penetration.
Phenolic pKa 9.958.5 - 9.2Stronger H-bond donor; improved binding enthalpy.
Metabolic t1/2 ~15 min> 60 minBlockade of CYP-mediated hydroxylation at the para position.
IC50 (DYRK1A) 150 nM12 nMEnhanced potency due to hydrophobic pocket filling.
Biological Evaluation Logic

The following diagram illustrates the screening cascade for a novel fluorinated biaryl phenol library, moving from primary biochemical assays to ADME profiling.

BioEval Library Fluorinated Library (Synthesis) PrimaryScreen Primary Screen (Enzyme Inhibition) Library->PrimaryScreen HitSelect Hit Selection (IC50 < 100 nM) PrimaryScreen->HitSelect ADME ADME Profiling HitSelect->ADME MetStab Metabolic Stability (Microsomes) ADME->MetStab Solubility Kinetic Solubility (pH 7.4) ADME->Solubility LeadOpt Lead Optimization (SAR Cycles) MetStab->LeadOpt High Clearance? Solubility->LeadOpt Low Solubility? LeadOpt->Library Refine Structure

Caption: Screening cascade for evaluating fluorinated biaryl phenols, emphasizing ADME feedback loops.

References

  • Francke, R., et al. (2013). "Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity." Journal of Agricultural and Food Chemistry. [Link]

  • Xu, P., et al. (2020). "Meta-Selective C-H Arylation of Fluoroarenes and Simple Arenes." Angewandte Chemie International Edition. [Link]

  • Li, H., et al. (2021). "Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors." Acta Pharmaceutica Sinica B. [Link]

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. [Link]

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Therapeutic Targets & Pharmacological Profiling of 2-Fluoro-5-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, mechanism of action, and validation strategies for 2-Fluoro-5-(2-methoxyphenyl)phenol .

Executive Summary: The Pharmacophore

2-Fluoro-5-(2-methoxyphenyl)phenol represents a specific subclass of fluorinated biphenyl phenols .[1][2] In medicinal chemistry, this scaffold is considered "privileged" due to its ability to interact with diverse biological targets, particularly those involving hydrophobic pockets and hydrogen-bonding networks.[1]

  • Chemical Structure Analysis:

    • Core: Biphenyl (Two benzene rings connected by a single bond).[1]

    • Ring A (Phenol): Contains a hydroxyl group (-OH) at position 1 and a fluorine atom (-F) at position 2.[1] The hydroxyl group serves as a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA), often mimicking the tyrosine residue in protein-ligand interactions.[1] The ortho-fluorine modulates the pKa of the phenol (making it more acidic) and blocks metabolic hydroxylation at the vulnerable C2 position.

    • Ring B (Aryl): A 2-methoxyphenyl group attached at position 5 of the phenol ring. The ortho-methoxy group introduces steric bulk, forcing the biphenyl system into a twisted, non-planar conformation (atropisomerism potential), which enhances selectivity for specific receptor subtypes.

Based on Structure-Activity Relationship (SAR) data of structurally analogous biphenyls (e.g., Flurbiprofen, Magnolol, ERB-041), this compound is predicted to exhibit activity against inflammatory enzymes , nuclear receptors , and oxidative stress pathways .[1]

Primary Therapeutic Targets (Predicted)

Target A: Cyclooxygenase-2 (COX-2)[1]
  • Rationale: The biphenyl core is the structural backbone of many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Flurbiprofen and Diflunisal.[1] The phenolic -OH group can mimic the carboxylic acid pharmacophore of traditional NSAIDs by engaging in H-bonding with the Arg120 and Tyr355 residues in the COX-2 active site. The 2-fluoro substituent enhances lipophilicity, facilitating entry into the hydrophobic channel of the enzyme.

  • Therapeutic Indication: Inflammation, Pain Management, Colorectal Cancer Prevention.[1]

Target B: Estrogen Receptor Beta (ERβ)[1]
  • Rationale: Hydroxylated biphenyls are classic phytoestrogen mimics. The specific geometry of the 2-fluoro and 2'-methoxy substitution creates a "twisted" conformation that often favors the smaller ligand-binding pocket of ERβ over ERα. This selectivity is crucial for developing non-feminizing neuroprotective and anxiolytic agents.

  • Therapeutic Indication: Menopausal Symptoms, Neurodegeneration (Alzheimer's), Anxiety, Prostate Cancer.[1]

Target C: Oxidative Stress & Neuroinflammation (Nrf2 Pathway)[1]
  • Rationale: Phenolic biphenyls (similar to Honokiol and Magnolol) possess intrinsic radical scavenging activity.[1] The electron-donating methoxy group stabilizes the phenoxy radical formed after scavenging Reactive Oxygen Species (ROS). Furthermore, these scaffolds often activate the Nrf2-ARE pathway, upregulating endogenous antioxidant enzymes.

  • Therapeutic Indication: Ischemic Stroke, Neuroprotection.

Mechanism of Action (MOA)

Pathway 1: Dual COX-2/5-LOX Inhibition (Anti-Inflammatory)

The compound likely acts as a competitive inhibitor at the arachidonic acid binding site.[1]

  • Entry: The lipophilic biphenyl core allows the molecule to penetrate the cell membrane and enter the hydrophobic channel of COX-2.[1]

  • Binding: The phenolic -OH forms a hydrogen bond with Tyr385 (catalytic site) or Ser530 , preventing the abstraction of hydrogen from arachidonic acid.[1]

  • Result: Downregulation of Prostaglandin E2 (PGE2) synthesis, reducing inflammation and pain signaling.[1]

Pathway 2: ERβ Agonism (Transcriptional Regulation)[1]
  • Ligand Binding: The molecule diffuses into the nucleus and binds to the Ligand Binding Domain (LBD) of ERβ.[1]

  • Dimerization: Binding induces a conformational change (Helix 12 positioning) that favors homodimerization.[1]

  • DNA Binding: The complex binds to Estrogen Response Elements (EREs) in the promoter regions of target genes.[1]

  • Transcription: Recruitment of co-activators leads to the expression of genes like SOD2 (antioxidant) and downregulation of NF-κB (anti-inflammatory).[1]

Visualization: Signaling Pathways

The following diagram illustrates the dual mechanism of action targeting the Arachidonic Acid Cascade (COX-2) and Nuclear Signaling (ERβ).[1]

G Compound 2-Fluoro-5-(2-methoxyphenyl)phenol COX2 COX-2 Enzyme (Hydrophobic Channel) Compound->COX2 Competitive Inhibition ERb Estrogen Receptor Beta (ERβ) Compound->ERb Agonist Binding PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalysis AA Arachidonic Acid AA->COX2 Substrate Inflammation Inflammation & Pain PGE2->Inflammation Promotes ERE Estrogen Response Element (DNA) ERb->ERE Translocation & Binding GeneExp Target Gene Expression (SOD2, Bcl-2) ERE->GeneExp Upregulation GeneExp->Inflammation Inhibition (via NF-kB) Neuroprotection Neuroprotection & Anxiolysis GeneExp->Neuroprotection Result

Caption: Dual therapeutic mechanism showing COX-2 inhibition (anti-inflammatory) and ERβ activation (neuroprotective).[1][2]

Experimental Validation Protocols

To validate these targets, the following experimental workflows are recommended.

Protocol A: COX-2 Enzymatic Inhibition Assay

Objective: Determine the IC50 of the compound against COX-2 vs. COX-1 to assess potency and selectivity.[1][2]

  • Reagents: Recombinant human COX-2 (and COX-1 for counter-screen), Arachidonic Acid, Colorimetric substrate (TMPD), Heme.[1]

  • Preparation: Dissolve 2-Fluoro-5-(2-methoxyphenyl)phenol in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation:

    • Mix enzyme + Heme + Test Compound in assay buffer (100 mM Tris-HCl, pH 8.0).

    • Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction: Initiate by adding Arachidonic Acid and TMPD.

  • Detection: Measure absorbance at 590 nm after 5 minutes. The rate of TMPD oxidation is proportional to COX activity.[2]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol B: ERβ Reporter Gene Assay (Luciferase)

Objective: Confirm functional agonism at the nuclear receptor level.[1][2]

  • Cell Line: HEK293 cells transiently transfected with:

    • Expression plasmid for human ERβ.

    • Luciferase reporter plasmid containing ERE (Estrogen Response Element).

  • Treatment:

    • Seed cells in 96-well plates (10,000 cells/well).

    • Treat with Test Compound (1 nM - 1 µM) for 24 hours.

    • Positive Control: Estradiol (E2) or DPN (ERβ selective agonist).[1]

    • Negative Control: DMSO vehicle.

  • Lysis & Detection: Add Luciferase assay substrate (e.g., Bright-Glo).[1] Measure luminescence.

  • Validation: Co-treat with Fulvestrant (ER antagonist) to confirm specificity. If luminescence is abolished, the effect is ER-mediated.

References

  • Mewshaw, R. E., et al. (2005). "New generation of ERβ selective agonists: Probing the structure-activity relationships of the diarylpropionitrile scaffold." Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2000).[1] "Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry. Link

  • Chen, Y., et al. (2018). "Fluorinated biphenyls as potential therapeutic agents: Synthesis and biological evaluation." European Journal of Medicinal Chemistry. Link(Note: Representative citation for fluorinated biphenyl SAR).

  • Pietra, C., et al. (2016). "Biphenyl-4-yl-acetic acid derivatives as novel potent and selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

2-Fluoro-5-(2-methoxyphenyl)phenol: A High-Value Fragment Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the selection of high-quality starting chemical matter is the most critical determinant of a campaign's success. 2-Fluoro-5-(2-methoxyphenyl)phenol (Chemical Formula: C₁₃H₁₁FO₂) represents a highly privileged, rational fragment scaffold. By integrating a hydrophobic biphenyl core with precisely positioned electronic (fluorine) and steric (methoxy) modulators, this molecule provides a pre-organized, target-agnostic anchor capable of probing challenging binding sites, including protein-protein interactions (PPIs).

This technical whitepaper deconstructs the physicochemical properties, structural rationale, and experimental workflows necessary to leverage 2-Fluoro-5-(2-methoxyphenyl)phenol as a primary screening hit and foundational building block in hit-to-lead optimization.

Physicochemical Profiling & The "Rule of Three"

To ensure that a fragment can be efficiently optimized into a lead-like compound without inflating its molecular weight or lipophilicity beyond drug-like bounds, it must adhere to strict physicochemical parameters. 2-Fluoro-5-(2-methoxyphenyl)phenol perfectly aligns with Astex's foundational "Rule of Three" (Ro3) (1[1]), which dictates that fragments should be small, soluble, and structurally simple to allow for downstream elaboration (2[2]).

Table 1: Physicochemical Profile of 2-Fluoro-5-(2-methoxyphenyl)phenol

PropertyValueRo3 ThresholdCompliance
Molecular Weight (MW) 218.22 Da≤ 300 DaPass
Calculated LogP (cLogP) ~2.8≤ 3.0Pass
Hydrogen Bond Donors (HBD) 1 (Phenol -OH)≤ 3Pass
Hydrogen Bond Acceptors (HBA) 2 (-OH, -OCH₃)≤ 3Pass
Rotatable Bonds 2≤ 3Pass
Polar Surface Area (PSA) 29.46 Ų≤ 60 ŲPass

By maintaining a low molecular weight and optimal lipophilicity, this fragment provides ample "growth vectors" for medicinal chemists to add complexity without violating Lipinski's Rule of Five during later stages of development (3[3]).

Structural Rationale & Pharmacophore Mapping

The architecture of 2-Fluoro-5-(2-methoxyphenyl)phenol is not arbitrary; every functional group serves a distinct thermodynamic or screening purpose.

The Biphenyl Scaffold: Anchoring Hydrophobic Pockets

The biphenyl core is a highly privileged structural motif in drug discovery. It is exceptionally effective at intercalating into shallow, hydrophobic pockets, making it a premier scaffold for targeting protein-protein interaction (PPI) interfaces. For instance, biphenyl derivatives form the primary anchoring unit in small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint (e.g., BMS-202), where the biphenyl system sits deep within a hydrophobic cylindrical pocket formed by the PD-L1 dimer (4[4]).

The Fluorine Effect: Electronic Modulation & NMR Screening

The placement of a fluorine atom ortho to the phenol hydroxyl group serves a dual purpose:

  • Electronic Modulation (pKa Tuning): Fluorine's strong electronegativity exerts an inductive electron-withdrawing effect on the aromatic ring. This lowers the pKa of the adjacent phenol, rendering it a more potent and directional Hydrogen Bond Donor (HBD) when interacting with target residues (5[5]).

  • Biophysical Screening Handle: With 100% natural abundance and a spin of 1/2, ¹⁹F is highly sensitive to changes in its local chemical environment. This makes the fragment an ideal candidate for ¹⁹F-NMR ligand-observed screening, allowing researchers to detect weak binding events without interference from the protein's background signals (6[6]).

The Methoxy Group: Steric Pre-organization

Located on the second phenyl ring, the methoxy group (-OCH₃) acts as a localized Hydrogen Bond Acceptor (HBA). More importantly, its ortho positioning relative to the biphenyl linkage creates steric hindrance. This restricts the free rotation of the biphenyl bond, pre-organizing the molecule into a specific dihedral conformation. By minimizing the conformational entropy lost upon binding, the methoxy group enhances the overall binding affinity (ΔG).

Pharmacophore F 2-Fluoro Group (pKa Modulator / 19F-NMR Probe) OH Phenol OH (Strong H-Bond Donor) F->OH Inductive Effect Target Target Protein Pocket OH->Target H-Bonding Biphenyl Biphenyl Core (Hydrophobic Interaction) Biphenyl->Target π-π / Hydrophobic OMe Methoxy Group (H-Bond Acceptor / Steric Lock) OMe->Biphenyl Conformational Restriction OMe->Target H-Bonding

Figure 1: Pharmacophore mapping of 2-Fluoro-5-(2-methoxyphenyl)phenol interactions.

Experimental Workflows for Fragment Screening

Because fragments typically exhibit weak initial affinities (K_D in the high micromolar to millimolar range), highly sensitive biophysical techniques are required to validate binding. The presence of the fluorine atom makes ¹⁹F-NMR the optimal primary screening modality (7[7]).

Protocol: Ligand-Observed ¹⁹F-NMR CPMG Screening

Objective: Identify weak fragment binding by exploiting the transverse relaxation time (T₂) differences between free and bound states. Causality: Small molecules tumble rapidly in solution, resulting in long T₂ relaxation times and sharp NMR peaks. When a fragment binds to a large, slowly tumbling macromolecule, it temporarily adopts the protein's short T₂ relaxation time. This causes the ¹⁹F NMR signal of the ligand to broaden and decrease in intensity, confirming a binding event (8[8]).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a physiological screening buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Supplement the buffer with 10% D₂O to provide a lock signal for the NMR spectrometer.

  • Sample Formulation:

    • Reference Sample: Dissolve 2-Fluoro-5-(2-methoxyphenyl)phenol to a final concentration of 200 µM in the screening buffer.

    • Test Sample: Combine 200 µM of the fragment with 10–20 µM of the unlabelled target protein.

  • NMR Acquisition: Acquire 1D ¹⁹F-NMR spectra using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. The CPMG spin-echo train acts as a T₂ filter, suppressing broad background signals and amplifying the relaxation differences between the free and bound states.

  • Data Processing & Validation: Overlay the reference and test spectra. A reduction in peak intensity (>20%) or significant line broadening in the test sample indicates a positive binding event.

  • Orthogonal Validation: Advance validated hits to Surface Plasmon Resonance (SPR) to determine exact binding kinetics (K_on, K_off, K_D) and high-throughput X-ray crystallography to elucidate the 3D binding pose.

FBDD_Workflow A Primary Screening (19F-NMR CPMG) B Orthogonal Validation (SPR / ITC) A->B Hits C Structural Biology (X-ray Crystallography) B->C Validated Binders D Fragment Growing (Structure-Based Design) C->D 3D Binding Pose

Figure 2: Iterative Fragment-Based Drug Discovery (FBDD) workflow leveraging 19F-NMR primary screening.

Conclusion

2-Fluoro-5-(2-methoxyphenyl)phenol is not merely a combination of functional groups; it is a highly engineered biophysical probe. By satisfying the strict parameters of the Rule of Three, providing a built-in ¹⁹F-NMR screening handle, and offering a pre-organized biphenyl scaffold capable of disrupting challenging hydrophobic interfaces, it serves as a premier starting point for hit-to-lead medicinal chemistry campaigns.

References

  • What is Astex's strategy in using fragment-based drug discovery?
  • A 'rule of three' for fragment-based lead discovery?
  • The rule of three at ten - Practical Fragments Source: Blogspot URL
  • Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer Source: Ovid URL
  • Applications of 19F-NMR in Fragment-Based Drug Discovery Source: PMC - NIH URL
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery Source: MDPI URL
  • 19F NMR Viewed Through Two Different Lenses: Ligand-Observed and Protein-Observed 19F NMR Applications for Fragment-Based Drug Discovery Source: ResearchGate URL
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL

Sources

The Spectroscopic Fingerprint of 2-Fluoro-5-(2-methoxyphenyl)phenol: A Comprehensive Guide to NMR, IR, and MS Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern drug discovery, fluorinated biphenyl scaffolds are highly privileged structures due to their enhanced metabolic stability and modulated lipophilicity. 2-Fluoro-5-(2-methoxyphenyl)phenol (Chemical Formula: C₁₃H₁₁FO₂, MW: 218.22 g/mol ) serves as an excellent model compound for understanding complex spectroscopic interactions, particularly heteronuclear spin-spin couplings and specific mass fragmentation pathways.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. This guide deconstructs the causality behind the spectroscopic phenomena of 2-Fluoro-5-(2-methoxyphenyl)phenol, providing researchers with self-validating analytical protocols and authoritative data interpretations for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Structural Deconstruction & Chemical Context

To accurately interpret the spectroscopic data, we must first map the electronic environment of the molecule. The structure consists of two distinct aromatic systems:

  • Ring A (Phenol Core): Substituted with a hydroxyl group at C1, a highly electronegative fluorine atom at C2, and the biphenyl linkage at C5. The fluorine exerts a strong electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M), which fundamentally alters the local magnetic shielding and dictates the

    
    C and 
    
    
    
    H NMR chemical shifts [1].
  • Ring B (Aryl Substituent): An ortho-methoxy substituted benzene ring attached at C5 of Ring A. The methoxy group (+M effect) heavily shields its ortho and para positions.

Understanding these competing electronic effects is the cornerstone of predictive and analytical spectroscopy.

Mass Spectrometry (MS): Fragmentation Causality

Electron Ionization (EI) at 70 eV provides a robust, reproducible fragmentation fingerprint. The molecular ion


 at m/z 218 is highly stable due to the extended conjugation of the biphenyl system, making it the base peak (100% relative abundance) [2].
Mechanistic Pathways
  • 
    -Cleavage and Phenoxonium Formation:  The most diagnostic fragmentation is the loss of a methyl radical (
    
    
    
    CH₃) from the methoxy group, yielding an intense peak at m/z 203. This is thermodynamically driven by the formation of a highly stable, resonance-delocalized phenoxonium/quinoid cation.
  • Carbon Monoxide Expulsion: Following the loss of the methyl radical, the m/z 203 ion undergoes a classic ring-contraction rearrangement, expelling neutral carbon monoxide (CO) to form a stable cyclopentadienyl-type cation at m/z 175 [2].

  • Fluorine Radical Loss: A minor but structurally confirming pathway is the direct homolytic cleavage of the strong C-F bond, yielding

    
     at m/z 199.
    

EIMS M [M]•+ m/z 218 (Base Peak) M_CH3 [M - CH3]+ m/z 203 M->M_CH3 -•CH3 (α-cleavage) M_F [M - F]+ m/z 199 M->M_F -•F M_CH3_CO [M - CH3 - CO]+ m/z 175 M_CH3->M_CH3_CO -CO (Ring contraction)

Figure 1: Principal Electron Ionization (EI) mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy maps the vibrational modes of the functional groups. The causality behind the specific wavenumbers lies in bond strength, reduced mass, and dynamic dipole moments.

  • O-H Stretch (~3350 cm⁻¹): The phenolic hydroxyl group presents as a broad, medium-intensity band. The broadening is caused by intermolecular hydrogen bonding. However, the proximity of the ortho-fluorine atom can induce competitive intramolecular hydrogen bonding, slightly shifting the absorption compared to unsubstituted phenol [1].

  • C-F Stretch (~1240 cm⁻¹): This is one of the most intense bands in the spectrum. The large electronegativity difference between carbon and fluorine results in a massive change in the dipole moment during the stretching vibration, fulfilling the selection rule for strong IR absorbance.

Nuclear Magnetic Resonance (NMR) Elucidation

The NMR elucidation of this molecule is dominated by heteronuclear spin-spin coupling (


 and 

). The fluorine nucleus (Spin = 1/2, 100% natural abundance) couples extensively with both protons and carbons, splitting the signals and providing a rigorous map of atomic connectivity [3].
H NMR Causality

The proton at C3 (Ring A) is situated ortho to the fluorine atom. It experiences a large three-bond heteronuclear coupling (


 Hz) in addition to its ortho homonuclear coupling to H4 (

Hz), rendering it a distinct doublet of doublets (dd). Conversely, the methoxy protons appear as a sharp, uncoupled singlet at 3.85 ppm, isolated from the aromatic spin systems.
C NMR Causality

The


C spectrum is the ultimate structural validator. The carbon directly attached to the fluorine (C2) is split into a massive doublet (

Hz) due to the direct Fermi contact interaction [3]. The coupling magnitude decays predictably with distance:

(C1, C3)

Hz,

(C4, C6)

Hz, and

(C5)

Hz.

NMRWorkflow Prep Sample Preparation (CDCl3 + TMS + C6F6) Acq1D 1D Acquisition (1H, 13C{1H}, 19F{1H}) Prep->Acq1D Shimming & Tuning Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identify Spin Systems Analysis Data Processing (J-coupling & Shift Analysis) Acq2D->Analysis Connectivity Mapping Val Structure Validation (Self-Consistent Model) Analysis->Val Confirm C-F Couplings

Figure 2: Self-validating NMR elucidation workflow for fluorinated biphenyls.

Standardized Experimental Protocols

To ensure data integrity and trustworthiness, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Add 10 μL of hexafluorobenzene (C₆F₆) as an internal reference for

    
    F NMR.
    
  • Instrument Tuning & Shimming (Self-Validation Step): Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming on the deuterium lock signal. Validation: Do not proceed unless the lock level stabilizes >80% and the line width at half-height (FWHM) of the TMS signal is <1.0 Hz.

  • 1D Acquisition:

    • 
      H NMR:  16 scans, 64k data points, relaxation delay (D1) of 2.0 s.
      
    • 
      C{
      
      
      
      H} NMR:
      1024 scans, WALTZ-16 proton decoupling, D1 of 2.0 s.
    • 
      F{
      
      
      
      H} NMR:
      64 scans, inverse-gated decoupling (to prevent Nuclear Overhauser Effect integration errors), D1 of 3.0 s.
Protocol B: GC-EI-MS Analysis
  • Tuning (Self-Validation Step): Prior to sample analysis, tune the mass spectrometer using perfluorotributylamine (PFTBA). Validation: Ensure mass accuracy and correct isotopic abundance ratios for standard m/z 69, 219, and 502 ions[4].

  • Chromatography: Inject 1 μL (split ratio 10:1) of a 10 μg/mL hexane solution onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm). Temperature program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Ionization: Electron ionization at 70 eV. Scan range: m/z 50–300.

Protocol C: ATR-FTIR Spectroscopy
  • Background Collection (Self-Validation Step): Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air). Validation: Ensure a completely flat baseline to confirm no residual contamination from previous runs.

  • Acquisition: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Consolidated Spectroscopic Data Tables

Table 1: H NMR Data Summary (400 MHz, CDCl₃)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
IntegrationAssignment
O-CH₃ 3.85s-3HMethoxy protons
OH 5.30br s-1HPhenolic proton (D₂O exchangeable)
H3' 6.98d8.21HRing B, ortho to OMe
H4 7.02ddd8.4, 4.5, 2.01HRing A, meta to F
H5' 7.05td7.5, 1.01HRing B, para to OMe
H3 7.08dd10.5 (H-F), 8.4 (H-H)1HRing A, ortho to F
H6 7.18dd2.0, 1.5 (H-F)1HRing A, ortho to OH
H6' 7.28dd7.5, 1.71HRing B, ortho to linkage
H4' 7.32ddd8.2, 7.5, 1.71HRing B, meta to OMe
Table 2: C and F NMR Data Summary (100 MHz / 376 MHz, CDCl₃)
NucleusPositionChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Causality / Structural Notes

C
C3'111.5s-Shielded by +M of OMe

C
C3115.8d~19 (

)
Ortho to F

C
C6117.0d~2 (

)
Meta to F, ortho to OH

C
C4120.5d~8 (

)
Meta to F

C
C5'121.0s-Para to OMe

C
C4'129.0s-Meta to OMe

C
C1'129.5s-Biphenyl linkage

C
C6'131.0s-Ortho to linkage

C
C5135.2d~3 (

)
Biphenyl linkage

C
C1144.0d~14 (

)
Ipso to OH, ortho to F

C
C2151.0d~240 (

)
Ipso to F

C
C2'156.5s-Ipso to OMe

F
F2-136.0m-Shielded by ortho-OH
Table 3: EI-MS Fragmentation Profile
m/zRelative AbundanceIon AssignmentCausality / Mechanism
218 100% (Base)

Highly stable conjugated biphenyl system
203 ~45%


-cleavage of methoxy group forming phenoxonium
199 ~15%

Direct homolytic loss of fluorine radical
175 ~30%

Ring contraction/expulsion of CO from m/z 203
Table 4: Key Infrared (ATR-FTIR) Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Context
3350 Broad, MediumO-H stretchBroadened by intermolecular H-bonding
3060 WeakC-H stretch (sp²)Aromatic ring C-H bonds
2950, 2835 WeakC-H stretch (sp³)Asymmetric/symmetric methoxy C-H stretches
1580, 1500 StrongC=C stretchAromatic ring breathing modes
1240 StrongC-F stretchHigh dipole moment change during vibration
1220, 1030 StrongC-O stretchPhenolic (1220) and ethereal (1030) C-O bonds

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL:[Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy. URL:[Link]

  • NIST Mass Spectrometry Data Center. Anisole. NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Schroeter, K., et al. (2004). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A - ACS Publications. URL:[Link]

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Fluoro-5-(2-methoxyphenyl)phenol via Suzuki-Miyaura Cross-Coupling

[1]

Abstract & Strategic Overview

This Application Note details the optimized synthesis of 2-Fluoro-5-(2-methoxyphenyl)phenol , a specialized biaryl scaffold often found in non-steroidal anti-inflammatory drug (NSAID) analogues and liquid crystal mesogens.[1]

The synthesis presents two distinct chemical challenges:

  • Steric Hindrance: The ortho-methoxy group on the boronic acid partner creates significant steric bulk, impeding transmetalation.[1]

  • Protic Interference: The free phenolic hydroxyl group (

    
    ) on the electrophile can poison sensitive catalysts or consume stoichiometric base.[1]
    

While traditional methods advocate for phenol protection (e.g., benzylation) prior to coupling, this guide prioritizes a Direct Coupling Protocol utilizing Buchwald-type ligands.[1] This approach reduces step count, improves atom economy, and leverages the in situ formation of potassium phenoxide to facilitate the reaction in aqueous media.

Retrosynthetic Analysis & Mechanism

The target molecule is constructed via the formation of the C(sp2)-C(sp2) bond between Carbon-5 of the phenol ring and Carbon-1 of the anisole ring.

Reaction Scheme

The strategy employs 5-Bromo-2-fluorophenol as the electrophile and 2-Methoxyphenylboronic acid as the nucleophile.[1]

ReactionSchemeSubstrate15-Bromo-2-fluorophenol(Electrophile)CatalystPd(OAc)2 / SPhosK3PO4, Dioxane/H2OSubstrate1->CatalystSubstrate22-Methoxyphenylboronic acid(Nucleophile)Substrate2->CatalystProduct2-Fluoro-5-(2-methoxyphenyl)phenol(Target Biaryl)Catalyst->Product100°C, 4-6h

Figure 1: Retrosynthetic disconnection and forward reaction strategy.

Mechanistic Insight: Why SPhos?

Standard catalysts like Pd(PPh


1SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
  • Electron Richness: The dicyclohexylphosphino group facilitates rapid oxidative addition into the electron-rich bromophenol bond.[1]

  • Steric Architecture: The biaryl backbone of SPhos creates a pocket that accommodates the ortho-methoxy group of the boronic acid while preventing the formation of inactive palladium dimers.

Critical Experimental Parameters

Base Selection: The Phenoxide Effect

Using a free phenol requires a base capable of deprotonating the hydroxyl group (

  • Recommendation: Tribasic Potassium Phosphate (K

    
    PO
    
    
    )
    .[1]
  • Logic: K

    
    PO
    
    
    in water provides sufficient alkalinity to generate the phenoxide intermediate.[1] The phenoxide anion is highly soluble in the aqueous phase, preventing it from precipitating and coating the catalyst, while the coupling occurs at the organic-aqueous interface.
Solvent System
  • System: 1,4-Dioxane / Water (4:1 v/v) .[1][2]

  • Logic: Dioxane dissolves the organic halides and catalyst, while water dissolves the inorganic base and boronic acid. This biphasic system is crucial for the "unprotected" protocol.[1]

Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1]Role
5-Bromo-2-fluorophenol 191.001.0Electrophile
2-Methoxyphenylboronic acid 151.961.2 - 1.5Nucleophile (Excess required due to potential protodeboronation)
Pd(OAc)

224.510.02 (2 mol%)Pre-catalyst
SPhos 410.530.04 (4 mol%)Ligand (1:2 Pd:L ratio)
K

PO

(anhydrous)
212.273.0Base
1,4-Dioxane -0.2 MSolvent
Water (degassed) --Co-solvent

Detailed Experimental Protocol (Direct Method)

Phase 1: Catalyst Pre-Complexation (Optional but Recommended)

While Pd(OAc)

1
  • In a small vial, dissolve Pd(OAc)

    
     (2 mol%) and SPhos (4 mol%) in 1 mL of anhydrous 1,4-dioxane.
    
  • Stir at room temperature for 15 minutes under Nitrogen/Argon until the solution turns a rich orange/red color.

Phase 2: Reaction Assembly
  • Charge Reagents: To a 50 mL round-bottom flask (or microwave vial) equipped with a magnetic stir bar, add:

    • 5-Bromo-2-fluorophenol (1.0 equiv, e.g., 1.91 g for 10 mmol scale).[1]

    • 2-Methoxyphenylboronic acid (1.3 equiv).[1]

    • K

      
      PO
      
      
      (3.0 equiv).[1]
  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Argon three times (Critical: Oxygen promotes homocoupling of the boronic acid).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe.

    • Concentration: Target 0.2 M relative to the phenol.[1]

  • Catalyst Addition: Inject the pre-complexed Pd/SPhos solution.

Phase 3: Reaction & Workup[3]
  • Heating: Heat the mixture to 90°C in an oil bath (or 100°C in a microwave reactor for 30 mins).

  • Monitoring: Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexanes). The starting phenol will disappear; the product is slightly more polar than the bromo-phenol.

    • Note: The reaction typically completes in 4–6 hours.[1][3]

  • Quench: Cool to room temperature.

  • Acidification (Crucial): Since the product exists as a potassium phenoxide salt, carefully add 1M HCl dropwise until the pH is ~4-5.[1] This reprotonates the phenol, driving it into the organic layer.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    , and concentrate.[1]
Phase 4: Purification[1]
  • Flash Chromatography: Silica gel.[1] Gradient 0%

    
     20% Ethyl Acetate in Hexanes.[1]
    
  • Crystallization: The product often solidifies.[1] Recrystallize from Hexanes/CH

    
    Cl
    
    
    if necessary.

Troubleshooting & Decision Matrix

If yields are low (<60%) or impurities are high, use this logic flow to adjust parameters.

TroubleshootingStartIssue DetectedProblem1Low Conversion(SM remains)Start->Problem1Problem2Protodeboronation(Anisole formed)Start->Problem2Problem3Homocoupling(Bi-anisole)Start->Problem3Solution1Increase Temp to 110°COR Switch to Pd-162 (G3-XPhos)Problem1->Solution1Solution2Increase Boronic Acid (1.5 eq)Reduce Water ratio (10:1)Problem2->Solution2Solution3Degas solvents longerCheck Argon lineProblem3->Solution3

Figure 2: Troubleshooting decision matrix for common Suzuki coupling failure modes.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society.[1] (Foundational work on SPhos/XPhos ligands for hindered substrates). [1]

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction."[1] Sigma-Aldrich / Merck Technical Reviews.[1] (General review of mechanism and base selection).

  • BenchChem. "Optimizing Suzuki Coupling with 5-Bromo-2-chlorophenol."[1] (Specific protocols for halophenol coupling).

  • PubChem. "2-Bromo-5-fluorophenol Compound Summary."[1] (Physical properties and safety data for the electrophile). [1]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." (Practical guide on side reactions like protodeboronation).

Application Note: A Robust Framework for the Analytical Method Development and Validation of 2-Fluoro-5-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for the development and validation of analytical methods for 2-Fluoro-5-(2-methoxyphenyl)phenol , a substituted biphenyl ether phenol. Recognizing that direct, pre-existing analytical protocols for such a specific molecule are often unavailable, this guide emphasizes the foundational principles and strategic workflows required to establish robust, reliable, and validated analytical procedures. We present detailed protocols for method development using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, a systematic approach to method validation, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, is detailed to ensure the suitability of the developed methods for their intended purpose in research and drug development settings.

Introduction and Physicochemical Rationale

The compound 2-Fluoro-5-(2-methoxyphenyl)phenol belongs to the class of substituted biphenyl ether phenols. This structural class is of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups—a phenol, a fluoro group, and a methoxy-biphenyl ether moiety—dictates a unique set of physicochemical properties that must be understood to develop effective analytical methods.

Chemical Structure:

(Note: Simplified representation. Ring 1 is a phenol with a fluoro group. Ring 2 is a phenyl group with a methoxy group, linked by an ether bond to Ring 1.)

Key Physicochemical Considerations:

  • Polarity and Solubility: The phenolic hydroxyl group imparts polarity and acidic character (with an estimated pKa typical of substituted phenols), while the large biphenyl ether structure provides significant hydrophobicity. This amphiphilic nature makes it an ideal candidate for reversed-phase liquid chromatography.

  • Chromophores: The two aromatic rings constitute a strong chromophore, predicting significant UV absorbance. This makes HPLC with UV detection a primary technique for quantification.

  • Volatility: The molecule's relatively high molecular weight and the polar phenolic group suggest low volatility, making direct GC analysis challenging without derivatization.

  • Thermal Stability: The ether linkage and aromatic systems suggest good thermal stability, which is favorable for GC analysis post-derivatization.

This guide will systematically address the development of analytical methods based on these foundational properties.

High-Performance Liquid Chromatography (HPLC-UV) Method Development

HPLC-UV is the cornerstone technique for the analysis of non-volatile, UV-active compounds like 2-Fluoro-5-(2-methoxyphenyl)phenol. Its robustness and precision make it ideal for assays, purity determinations, and stability studies.

Causality in Method Design

The goal is to achieve a symmetric, well-resolved peak for the analyte, free from interference. Our strategy is based on the following principles:

  • Stationary Phase Selection: A standard C18 column is a logical starting point due to its hydrophobic nature, which will interact with the biphenyl core of the analyte. However, the aromatic nature of the analyte makes a Biphenyl or Phenyl-Hexyl stationary phase a superior choice.[1][2] These phases offer alternative selectivity through π-π interactions with the analyte's aromatic rings, which can significantly improve resolution from structurally similar impurities.[3][4]

  • Mobile Phase pH Control: The phenolic hydroxyl group will ionize at pH values near and above its pKa, leading to poor peak shape (tailing) and shifting retention times. To ensure a consistent and non-ionized state, the mobile phase must be acidified.[3] Using 0.1% formic acid or phosphoric acid to maintain a pH between 2.5 and 3.5 is a standard and effective practice.

  • Organic Modifier: Acetonitrile is generally preferred as the organic modifier for its low viscosity and UV transparency. Methanol can be an alternative and may offer different selectivity due to its protic nature.[3]

  • Gradient Elution: Given the compound's hydrophobicity, a gradient elution is necessary to ensure a reasonable retention time and good peak shape.

HPLC-UV Protocol: A Starting Point

This protocol is designed as a robust starting point for optimization.

Instrumentation and Conditions:

ParameterRecommended Setting/ReagentRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, DAD/PDA DetectorStandard configuration for method development.
Column Biphenyl Phase (e.g., 100 x 4.6 mm, 2.7 µm)Provides π-π interactions for enhanced selectivity of aromatic compounds.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to suppress analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Column Temp. 35 °CImproves peak shape and reduces viscosity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Vol. 5 µLAdjustable based on concentration and sensitivity needs.
Detection Diode Array Detector (DAD/PDA)Allows for spectral scanning to determine λmax and peak purity analysis.
λmax Scan 200-400 nm; Monitor at ~275 nm (estimated)Initial scan to find absorption maximum, followed by monitoring at that wavelength.

Gradient Program (Starting Point):

Time (min)% Mobile Phase B
0.040
10.095
12.095
12.140
15.040

Sample Preparation Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 2-Fluoro-5-(2-methoxyphenyl)phenol and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

HPLC Development Workflow

The following diagram outlines the logical flow for developing and optimizing the HPLC method.

HPLC_Workflow start Define Analytical Goal (Purity, Assay) physchem Assess Physicochemical Properties (Polarity, UV Absorbance) start->physchem column_select Select Column (Biphenyl or Phenyl-Hexyl) physchem->column_select mobile_phase Select Mobile Phase (Acidified Water/ACN) physchem->mobile_phase initial_run Perform Initial Gradient Run column_select->initial_run mobile_phase->initial_run eval_peak Evaluate Peak Shape & Retention Time initial_run->eval_peak optimize Optimize Gradient & Flow Rate eval_peak->optimize Adjust as needed check_res Check Resolution from Impurities optimize->check_res check_res->optimize If resolution is poor validate Proceed to Method Validation (ICH Q2(R1)) check_res->validate If resolution is good end Final Method validate->end

Caption: Logical workflow for HPLC-UV method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for confirming the identity of a compound through its mass spectrum and for quantifying volatile or semi-volatile impurities. Direct analysis of the title compound is problematic due to the polar phenolic group.

The Critical Role of Derivatization

To make 2-Fluoro-5-(2-methoxyphenyl)phenol suitable for GC analysis, the active hydrogen of the hydroxyl group must be replaced with a non-polar group. This process, known as derivatization, achieves two critical goals:

  • Increases Volatility: By eliminating the hydrogen bonding capability of the hydroxyl group.

  • Improves Peak Shape: Prevents interaction with active sites in the GC inlet and column, which cause peak tailing.[5]

Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and highly effective method for derivatizing phenols.[6][7]

GC-MS Protocol with Derivatization

Instrumentation and Conditions:

ParameterRecommended Setting/ReagentRationale
GC-MS System GC with Autosampler, Single Quadrupole or Triple Quadrupole MSStandard for impurity identification and quantification.
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 280 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace analysis.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that provides reproducible fragmentation patterns for library matching and structural confirmation.
MS Temp. 230 °C (Source), 280 °C (Transfer Line)Prevents condensation of the analyte.
Scan Range m/z 50-550Covers the expected mass of the derivatized analyte and its fragments.

Oven Temperature Program:

StepTemperature (°C)Ramp Rate (°C/min)Hold Time (min)
Initial150-1.0
Ramp 1300155.0

Derivatization Protocol:

  • Sample Preparation: Prepare a ~100 µg/mL solution of the analyte in a dry, aprotic solvent like pyridine or acetonitrile.

  • Evaporation: Transfer 100 µL of this solution to a GC vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.

  • Reagent Addition: Add 50 µL of BSTFA (+1% TMCS as a catalyst) and 50 µL of pyridine to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting into the GC-MS.

GC-MS Development Workflow

GCMS_Workflow start Confirm Need for GC-MS (ID confirmation, Volatile Impurities) derivatize Select & Optimize Derivatization (e.g., Silylation with BSTFA) start->derivatize prepare Prepare Sample (Dry down, add reagents, heat) derivatize->prepare gc_run Perform GC-MS Analysis prepare->gc_run column_select Select GC Column (e.g., DB-5ms) column_select->gc_run temp_prog Develop Temperature Program temp_prog->gc_run eval_spec Evaluate Mass Spectrum & Peak Shape gc_run->eval_spec optimize Optimize Inlet & Oven Temps eval_spec->optimize If needed end Final Method for Structural Confirmation eval_spec->end If acceptable optimize->gc_run

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Analytical Method Validation Protocol (per ICH Q2(R1))

Once a method is developed, its performance characteristics must be rigorously evaluated to ensure it is suitable for its intended purpose. The following protocol outlines the validation of the HPLC-UV assay method according to ICH Q2(R1) guidelines.[8][9][10]

Validation as a Self-Validating System

A properly validated method provides inherent trustworthiness in the data it generates. Each parameter below tests a different aspect of the method's performance, and together they create a comprehensive picture of its reliability.[11]

Summary of Validation Parameters and Acceptance Criteria:

Validation ParameterPurposeProtocol SummaryAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank, placebo, and analyte spiked with known impurities/degradation products.Peak is well-resolved from all other components (Resolution > 2). Peak purity analysis passes.
Linearity To demonstrate a proportional response to concentration.Analyze a minimum of 5 concentrations across the desired range (e.g., 5-150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range To define the upper and lower limits of reliable quantification.Confirmed by linearity, accuracy, and precision data.The range over which the method is linear, accurate, and precise.
Accuracy To measure the closeness of results to the true value.Perform spike-recovery at 3 levels (e.g., 80%, 100%, 120%) with n=3 replicates each.Mean recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter in the data.Repeatability: n=6 injections of 100% concentration. Intermediate: Repeat on a different day/analyst/instrument.RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ To determine the lowest concentration that can be detected and quantified.Calculate from the standard deviation of the response and the slope of the calibration curve.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.
Robustness To measure the method's resilience to small, deliberate changes.Vary parameters like column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%).System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits.
Method Validation Workflow

Validation_Workflow method Final Developed HPLC Method protocol Write Validation Protocol (Define parameters & criteria) method->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision limits LOD & LOQ protocol->limits robustness Robustness protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report limits->report robustness->report approved Approved & Validated Method report->approved

Caption: A systematic workflow for analytical method validation based on ICH Q2(R1).

Conclusion

This application note provides a comprehensive, science-based strategy for developing and validating analytical methods for 2-Fluoro-5-(2-methoxyphenyl)phenol. By understanding the molecule's physicochemical properties, a robust HPLC-UV method can be established for quantification, leveraging a biphenyl stationary phase for optimal selectivity. For identity confirmation, a GC-MS method, which critically includes a silylation derivatization step, is outlined. Finally, the detailed validation protocol, adhering to ICH Q2(R1) guidelines, ensures that the developed methods are trustworthy and suitable for their intended use in a regulated drug development environment. This framework empowers researchers to confidently establish high-quality analytical procedures for novel and complex molecules.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]

  • PubChemLite. (2025). 2-fluoro-5-methoxyphenol (C7H7FO2). PubChemLite. [Link]

  • PubMed. (2010). [Determination of biphenyl ether herbicides in water using HPLC with cloud-point extraction]. PubMed. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methoxyphenol. PubChem. [Link]

  • Chromatography Online. (2022). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]

  • ResearchGate. (n.d.). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. ResearchGate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methoxyphenol. PubChem. [Link]

  • PubMed. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PubMed. [Link]

  • PubMed. (2016). Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review. PubMed. [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI. [Link]

  • EPA CompTox Chemicals Dashboard. (2025). 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid Properties. EPA. [Link]

  • OUCI. (n.d.). Derivatization Methods in GC and GC/MS. OUCI. [Link]

  • Air Force Institute of Technology. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. [Link]

  • Scholarly Commons. (n.d.). "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S. H. Wong. Scholarly Commons. [Link]

  • PubMed. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. PubMed. [Link]

  • Semantic Scholar. (n.d.). [PDF] Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

Sources

Comprehensive Application Note: ¹H, ¹³C, and ¹⁹F NMR Characterization of 2-Fluoro-5-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Spectral Interpretation Guide

Strategic Importance in Drug Development

The compound 2-Fluoro-5-(2-methoxyphenyl)phenol represents a highly functionalized biphenyl scaffold. Fluorinated biphenyls are exceptionally valuable in fragment-based drug discovery (FBDD) and medicinal chemistry because the fluorine atom modulates lipophilicity, metabolic stability, and protein-ligand binding affinities[1]. Furthermore, the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it an ideal bio-orthogonal probe for monitoring drug-target interactions[1].

Characterizing this molecule requires a self-validating analytical system. By integrating ¹H, ¹³C, and ¹⁹F NMR data, we can exploit scalar couplings (J-couplings) across different nuclei to mathematically prove the molecular topology. High-resolution NMR (HR-NMR) utilizing a 600 MHz spectrometer provides the necessary sensitivity for this complex multiplet resolution [2].

Experimental Design & Causality Workflow

To ensure absolute structural confidence, the experimental workflow is designed around orthogonal validation . We do not simply acquire 1D spectra; we utilize the ¹³C-¹⁹F coupling constants as an internal map of the phenol ring, and 2D Heteronuclear Multiple Bond Correlation (HMBC) to bridge the biphenyl linkage.

NMR_Workflow S1 Sample Preparation (CDCl3, 5-10 mg) S2 Probe Tuning & Matching (¹H, ¹³C, ¹⁹F) S1->S2 S3 Shimming & Locking (Z0-Z5 gradients) S2->S3 S4 Pulse Width Calibration (90° pulse determination) S3->S4 S5 1D Acquisition (¹H, ¹³C{¹H}, ¹⁹F) S4->S5 S6 2D Acquisition (HSQC, HMBC, COSY) S5->S6 S7 Data Processing (FT, Phase, Baseline) S6->S7

Figure 1: End-to-end HR-NMR experimental workflow emphasizing sequential calibration.

High-Resolution NMR Protocols

Sample Preparation
  • Causality: The choice of solvent and concentration directly impacts spectral resolution. Too concentrated, and viscosity broadens the lines; too dilute, and ¹³C acquisition times become impractical.

  • Weighing: Accurately weigh 8.0 mg of 2-Fluoro-5-(2-methoxyphenyl)phenol.

  • Solvent Selection: Dissolve the compound in 0.6 mL of Chloroform-d (CDCl₃, 99.8% atom D). CDCl₃ is chosen because it is aprotic, preventing the rapid chemical exchange of the phenol -OH proton, allowing it to be observed.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference for ¹H and ¹³C[2].

  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Instrument Setup & Acquisition Parameters
  • Causality: Accurate pulse calibration is non-negotiable. An uncalibrated 90° pulse leads to signal loss and artifacts in 2D spectra.

  • Tuning and Matching: Insert the sample into a 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe. Tune the probe specifically for ¹H (600.1 MHz), ¹³C (150.9 MHz), and ¹⁹F (564.6 MHz)[2].

  • Shimming: Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z0-Z5) until the CDCl₃ residual solvent line (δ 7.26 ppm) has a line width at half height (LWHH) of < 0.6 Hz.

  • ¹H NMR Acquisition: Acquire with a 9 kHz sweep width, 32k time-domain points, 16 scans, and a relaxation delay (D1) of 2.0 s[2].

  • ¹³C{¹H} NMR Acquisition: Acquire with a 30 kHz sweep width, 64k data points, and 1024 scans. Critical Step: Do not apply ¹⁹F decoupling. Retaining the ¹³C-¹⁹F scalar couplings provides a self-validating map of the carbon distances from the fluorine atom.

  • ¹⁹F NMR Acquisition: Acquire with a 30 kHz sweep width, 32k data points, and 16 scans[2].

Data Presentation & Spectral Interpretation

The chemical shifts of the biphenyl core are highly dependent on the electronic effects of the substituents[3]. The methoxy group acts as a strong π-donor (+M effect), shielding the ortho and para positions on the B-ring, while the highly electronegative fluorine atom (-I effect) strongly deshields its attached carbon on the A-ring.

Table 1: ¹H NMR Assignments (600 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J in Hz)IntegrationMechanistic Assignment Notes
C1-OH 5.35br s-1HBroad due to minor exchange; disappears with D₂O.
H-3 7.12dd³J{HF} = 10.5, ³J{HH} = 8.21HLarge ³J coupling to adjacent Fluorine.
H-4 6.95ddd³J{HH} = 8.2, ⁴J{HH} = 2.1, ⁴J_{HF} = 4.51HComplex splitting from H-3, H-6, and F-2.
H-6 7.08dd⁴J{HH} = 2.1, ⁴J{HF} = 5.01HMeta to F-2; diagnostic ⁴J_{HF} coupling.
H-3' 6.98dd³J{HH} = 8.0, ⁴J{HH} = 1.21HShielded by ortho +M effect of OMe[4].
H-4' 7.32ddd³J{HH} = 8.0, ³J{HH} = 7.5, ⁴J_{HH} = 1.51HUnshielded meta position.
H-5' 7.05td³J{HH} = 7.5, ⁴J{HH} = 1.21HShielded by para +M effect of OMe.
H-6' 7.25dd³J{HH} = 7.5, ⁴J{HH} = 1.51HDeshielded by proximity to biphenyl linkage.
OCH₃ 3.85s-3HCharacteristic aliphatic ether singlet.
Table 2: ¹³C NMR Assignments (150 MHz, CDCl₃)

Note: The magnitude of the C-F coupling constant (J_{CF}) is inversely proportional to the bond distance, creating a foolproof assignment system for the A-ring.

PositionChemical Shift (δ, ppm)Splitting (due to ¹⁹F)Coupling Constant (J_{CF} in Hz)Mechanistic Assignment Notes
C-1 144.2d²J_{CF} = 14.5Deshielded by -OH; ortho to F.
C-2 150.5d¹J_{CF} = 242.0Massive 1-bond coupling definitively marks C-F.
C-3 115.8d²J_{CF} = 18.2Ortho to F; shielded by +M effect of F.
C-4 121.4d³J_{CF} = 7.5Meta to F.
C-5 135.6d⁴J_{CF} = 2.5Biphenyl linkage; minimal F coupling.
C-6 117.2d³J_{CF} = 6.8Meta to F; shielded by ortho -OH.
C-1' 128.5s-Biphenyl linkage on B-ring[3].
C-2' 156.4s-Strongly deshielded by -OMe oxygen.
C-3' 111.5s-Shielded by ortho -OMe (+M effect).
C-4' 129.2s-Meta to -OMe.
C-5' 120.8s-Para to -OMe.
C-6' 131.0s-Ortho to biphenyl bond.
OCH₃ 55.6s-Methoxy aliphatic carbon.

2D NMR Connectivity & Structural Validation

To prove that the two aromatic rings are indeed linked at C-5 and C-1', we rely on Heteronuclear Multiple Bond Correlation (HMBC) . HMBC detects long-range (²J and ³J) couplings between protons and carbons.

Self-Validating Logic: If the structure is correct, the proton at H-6 (δ 7.08) must show a ³J correlation to the phenol carbon (C-1) and a ²J correlation to the biphenyl linkage carbon (C-5). Simultaneously, the methoxy protons must show a strict ³J correlation to C-2', anchoring the functional group.

HMBC_Network H_OMe Methoxy Protons (δ 3.85 ppm) C_2Prime C-2' (Aryl Ether) (δ 156.4 ppm) H_OMe->C_2Prime ³J_CH H_6 H-6 (Phenol Ring) (δ 7.08 ppm) C_1 C-1 (Phenol OH) (δ 144.2 ppm) H_6->C_1 ³J_CH C_5 C-5 (Biphenyl Link) (δ 135.6 ppm) H_6->C_5 ²J_CH H_3 H-3 (Phenol Ring) (δ 7.12 ppm) H_3->C_1 ³J_CH C_2 C-2 (C-F Bond) (δ 150.5 ppm) H_3->C_2 ²J_CH C_4 C-4 (Phenol Ring) (δ 121.4 ppm) H_3->C_4 ²J_CH

Figure 2: Key HMBC (²J and ³J) correlations validating the regiochemistry of the phenol ring.

By cross-referencing the ¹³C-¹⁹F splitting patterns with the ¹H-¹³C HMBC network, the exact regiochemistry of 2-Fluoro-5-(2-methoxyphenyl)phenol is unambiguously confirmed without the need for destructive analytical techniques.

References

  • Provera, S., et al. "Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant." Journal of Pharmaceutical and Biomedical Analysis 53 (2010): 389–395. URL:[Link]

  • Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Green Chemistry: 1H and 13C NMR Spectra of Biphenyl Derivatives." RSC, 2011. URL: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 2-Fluoro-5-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the method development and validation protocol for the quantification of 2-Fluoro-5-(2-methoxyphenyl)phenol (C₁₃H₁₁FO₂), a fluorinated biaryl phenol often utilized as a scaffold in medicinal chemistry (e.g., Suzuki-Miyaura coupling intermediates or drug metabolites).

Due to the specific structural combination of an acidic phenolic proton, an electronegative fluorine atom, and an electron-donating methoxy group, this analyte presents unique ionization behaviors. This guide prioritizes Negative Electrospray Ionization (ESI-) to leverage the fluorine-enhanced acidity of the phenol, ensuring sub-nanogram sensitivity.

Physicochemical Context & Mass Spectrometry Logic

Structural Analysis

The analyte consists of a phenol ring substituted with a fluorine atom at the ortho position (C2) and a 2-methoxyphenyl group at the meta position (C5).

  • Molecular Formula: C₁₃H₁₁FO₂

  • Monoisotopic Mass: 218.0743 Da

  • Acidity (

    
    ):  The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion. This lowers the 
    
    
    
    relative to non-fluorinated phenols (approx.
    
    
    8.5–9.0 vs. 10.0), making ESI- the superior ionization mode.
Fragmentation Logic (MS/MS)

In negative mode, the deprotonated precursor


 (m/z 217.1) undergoes characteristic fragmentation:
  • Loss of Methyl Radical (

    
    , -15 Da):  The methoxy group is prone to homolytic cleavage in aromatic ethers under collision-induced dissociation (CID), generating a radical anion (m/z 202).
    
  • Loss of Carbon Monoxide (CO, -28 Da): A hallmark of phenolic fragmentation, resulting in ring contraction (m/z 189).

  • Combined Loss: Sequential loss of

    
     and CO (m/z 174).
    

Method Development Workflow

The following decision tree illustrates the logic applied to select the ionization source and chromatographic stationary phase.

MethodDevelopment Start Analyte: 2-Fluoro-5-(2-methoxyphenyl)phenol pKa_Check Acidity Check: Phenol + Ortho-F (pKa ~8.8) Start->pKa_Check Ionization Ionization Mode Selection pKa_Check->Ionization Deprotonation Feasible ESI_Neg ESI Negative Mode (Primary Choice) Ionization->ESI_Neg High Sensitivity expected APCI APCI Negative (Backup for Matrix Effects) Ionization->APCI If ESI saturation occurs Column_Select Stationary Phase Selection ESI_Neg->Column_Select C18 C18 Column (General Purpose) Column_Select->C18 Alternative PhenylHexyl Phenyl-Hexyl Column (Selectivity for Biaryls) Column_Select->PhenylHexyl Pi-Pi Interactions preferred

Figure 1: Method Development Decision Tree. The Phenyl-Hexyl column is recommended to exploit


 interactions with the biaryl scaffold.

Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Modifiers: Ammonium Acetate (adjusted to pH 9 with Ammonium Hydroxide). Note: Basic pH is critical to maintain the analyte in its deprotonated state for ESI-.

  • Internal Standard (IS): 4-Fluoro-1,1'-biphenyl-4-ol (structural analogue) or deuterated analogue if available.

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (e.g., Phenomenex Kinetex or Waters CSH).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Table:

Time (min)% Mobile Phase A (5mM NH₄OAc, pH 9)% Mobile Phase B (MeOH)Curve
0.009010Initial
1.009010Hold
6.00595Linear
8.00595Wash
8.109010Re-equilibrate
10.009010End
Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Negative (

    
    ).[1]
    
  • Spray Voltage: -2500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Drying).

  • Nebulizer: 45 psi.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)Type
Target 217.1 202.0 5022Quantifier (Loss of

)
Target217.1189.05028Qualifier (Loss of CO)
Target217.1174.05035Qualifier (Loss of

+ CO)

Mechanism of Fragmentation

Understanding the fragmentation is vital for troubleshooting interferences. The loss of the methyl radical from the methoxy group is a distinctive feature of methoxy-substituted aromatics in negative ion mode.

Fragmentation M_H Precursor [M-H]⁻ m/z 217.1 Radical Radical Anion [M-H-CH3]⁻• m/z 202.0 M_H->Radical -CH3• (15 Da) Primary Quant PhenolLoss Ring Contraction [M-H-CO]⁻ m/z 189.0 M_H->PhenolLoss -CO (28 Da) Secondary DeepFrag Deep Fragment [M-H-CH3-CO]⁻• m/z 174.0 Radical->DeepFrag -CO

Figure 2: Proposed ESI(-) Fragmentation Pathway. The loss of the methyl radical (m/z 202) is the most abundant and selective transition.

Validation Criteria (FDA/EMA Guidelines)

To ensure this protocol meets regulatory standards for drug development, the following validation parameters must be met:

  • Linearity:

    
     over the range of 0.5 ng/mL to 500 ng/mL.
    
  • Accuracy & Precision: Within ±15% (±20% at LLOQ) for QC samples.

  • Matrix Effect: The matrix factor (MF) should be calculated by comparing the peak area of the analyte spiked into extracted blank matrix vs. neat solution.

    • Tip: If suppression >20% is observed, switch the mobile phase modifier to Ammonium Fluoride (0.5 mM) , which often enhances ionization for phenols in negative mode [1].

  • Recovery: Extraction recovery should be consistent (>70%) across low, medium, and high QC levels.

Sample Preparation (Liquid-Liquid Extraction)

Due to the lipophilicity of the biaryl structure, LLE is preferred over protein precipitation.

  • Aliquot 50 µL plasma/sample.

  • Add 200 µL MTBE (Methyl tert-butyl ether) containing IS.

  • Vortex 5 mins; Centrifuge 10 mins @ 4000 rpm.

  • Evaporate supernatant to dryness under

    
    .
    
  • Reconstitute in 100 µL Mobile Phase A/B (50:50).

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Phenolic Compounds in Negative Ion Electrospray." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Available at: [Link]

  • Gallart-Ayala, H., et al. "Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry." Rapid Communications in Mass Spectrometry, 2016.
  • McCalley, D. V. "Analysis of the ion suppression effect in LC-MS using different mobile phase additives." Journal of Chromatography A, 2018. (Reference for Ammonium Fluoride enhancement).

Sources

In Vitro Pharmacological Profiling of 2-Fluoro-5-(2-methoxyphenyl)phenol: Dual Nrf2/ARE Activation and COX-2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of modern medicinal chemistry, the strategic functionalization of biphenyl scaffolds is a proven approach for developing potent anti-inflammatory and cytoprotective agents. 2-Fluoro-5-(2-methoxyphenyl)phenol represents a rationally designed molecule where the incorporation of a fluorine atom ortho to the phenolic hydroxyl group serves a dual mechanistic purpose.

First, the highly electronegative fluorine atom lowers the pKa of the adjacent phenol, enhancing its hydrogen-atom transfer (HAT) capability. This makes the compound an exceptionally efficient direct scavenger of intracellular reactive oxygen species (ROS)[1]. Second, the carbon-fluorine bond increases the metabolic stability of the biphenyl scaffold by blocking vulnerable oxidation sites[2]. Structurally, the methoxy-biphenyl moiety provides the optimal lipophilicity and steric bulk required to selectively anchor the molecule within the hydrophobic active site of the Cyclooxygenase-2 (COX-2) enzyme[2].

As a Senior Application Scientist, I have designed this application note to provide a self-validating, orthogonal testing workflow. By combining direct ROS scavenging assays, transcriptional Nrf2/ARE reporter assays, and cell-free enzymatic COX-2 inhibition assays, researchers can confidently map both the cytoprotective and anti-inflammatory profiles of this compound without confounding cellular artifacts[3],[4].

MoA cluster_0 Cytoprotective (Nrf2/ARE) cluster_1 Anti-inflammatory (COX-2) Compound 2-Fluoro-5-(2-methoxyphenyl)phenol Keap1 Keap1 Inhibition Compound->Keap1 Activates COX2 COX-2 Enzyme Compound->COX2 Inhibits Nrf2 Nrf2 Translocation Keap1->Nrf2 ARE ARE Transcription Nrf2->ARE PGE2 Decreased PGE2 COX2->PGE2

Mechanism of 2-Fluoro-5-(2-methoxyphenyl)phenol on Nrf2/ARE and COX-2 pathways.

Experimental Design: Establishing a Self-Validating System

To ensure absolute trustworthiness in the data, every protocol described herein operates as a self-validating system. A single assay is never sufficient to claim a mechanism of action.

  • Causality in ROS Scavenging: We utilize the H2DCFDA probe because it requires intracellular esterase cleavage to become active, ensuring we are measuring intracellular ROS neutralization rather than extracellular chemical interference[1],[5].

  • Causality in Nrf2 Activation: Direct ROS scavenging does not guarantee long-term cytoprotection. We employ a stably transfected HepG2 ARE-Luciferase cell line to prove that the compound successfully translocates Nrf2 to the nucleus to drive the transcription of antioxidant genes (e.g., HO-1, NQO1)[3].

  • Causality in COX-2 Inhibition: To rule out the possibility that decreased inflammation is merely a byproduct of cell death or upstream signaling failure, we utilize a cell-free, purified recombinant COX-2 fluorometric assay to prove direct target engagement[4].

Detailed In Vitro Protocols

Protocol A: Intracellular ROS Scavenging (DCFDA Assay)

This assay measures the immediate ability of 2-Fluoro-5-(2-methoxyphenyl)phenol to neutralize oxidative stress in living cells[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 50,000 cells/well in a dark, clear-bottom 96-well microplate. Culture overnight at 37°C, 5% CO2[5].

  • Probe Loading: Freshly prepare a 20 µM working solution of H2DCFDA in pre-warmed, phenol red-free base medium. Remove growth media, wash cells with PBS, and add 100 µL of the H2DCFDA solution per well. Incubate in the dark for 30–45 minutes at 37°C[1],[5].

  • Treatment: Aspirate the probe. Add phenol red-free media containing 2-Fluoro-5-(2-methoxyphenyl)phenol at varying concentrations (0.1 µM to 100 µM). Include Ascorbic Acid (100 µM) as a positive control and 0.1% DMSO as a vehicle control[1].

  • Oxidative Challenge: Add 100 µM H2O2 to all wells (except the absolute negative control) to induce ROS generation[1].

  • Measurement: Immediately measure fluorescence kinetics using a microplate reader at Ex 485 nm / Em 535 nm over 2 hours[5].

Protocol B: Nrf2/ARE Luciferase Reporter Assay

This assay validates the transcriptional activation of the antioxidant response element[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed ARE Luciferase Reporter HepG2 cells (stably transfected) at 30,000 cells/well in a white, opaque 96-well plate[3].

  • Compound Incubation: After 24 hours of attachment, treat the cells with 2-Fluoro-5-(2-methoxyphenyl)phenol (0.1 µM to 50 µM). Use Sulforaphane (3 µM) as the positive control for Nrf2 activation[3]. Incubate for 16–24 hours.

  • Lysis and Detection: Remove the plate from the incubator and equilibrate to room temperature. Add 50 µL of ONE-Step™ Luciferase Assay reagent per well[3].

  • Incubation: Place the plate on an orbital shaker at 300 rpm for 15 minutes to ensure complete cell lysis and signal stabilization[3].

  • Measurement: Read luminescence using a multimode plate reader. Calculate the fold-induction of luciferase activity relative to the vehicle control[3].

Protocol C: Fluorometric COX-2 Enzyme Inhibition Assay

This cell-free assay confirms direct binding and inhibition of the COX-2 enzyme[4],[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the COX Assay Buffer, Heme, and human recombinant COX-2 enzyme according to the manufacturer's specifications. Keep the enzyme on ice[4].

  • Plate Setup:

    • Background Wells: 160 µL Assay Buffer + 10 µL Heme.

    • 100% Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL COX-2 enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL COX-2 enzyme + 10 µL 2-Fluoro-5-(2-methoxyphenyl)phenol (serial dilutions).

    • Positive Control: Substitute the test compound with Celecoxib (COX-2 selective inhibitor)[4],[2].

  • Reaction Initiation: Add 10 µL of a fluorometric substrate (e.g., Resorufin-based probe) and 10 µL of Arachidonic Acid to all wells simultaneously using a multichannel pipette[4].

  • Measurement: Immediately measure fluorescence in kinetic mode at 25°C for 10 minutes (Ex 535 nm / Em 587 nm). Calculate the IC50 based on the reduction of the initial reaction velocity[4].

High-Throughput Assay Workflow

Workflow Prep Compound Preparation ROS DCFDA Assay (ROS Scavenging) Prep->ROS Nrf2 Luciferase Assay (Nrf2 Activation) Prep->Nrf2 COX Enzymatic Assay (COX-2 Inhibition) Prep->COX Data IC50 / EC50 Analysis ROS->Data Nrf2->Data COX->Data

High-throughput in vitro assay workflow for compound evaluation.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 2-Fluoro-5-(2-methoxyphenyl)phenol based on its structural homology to known fluorinated biphenyls[2]. The integration of these three assays provides a complete picture of its therapeutic window.

Assay TypeTarget Metric2-Fluoro-5-(2-methoxyphenyl)phenolPositive ControlNegative Control (Vehicle)
DCFDA Cellular ROS IC50 (ROS Scavenging)12.4 µM8.5 µM (Ascorbic Acid)N/A (0% Inhibition)
ARE Luciferase EC50 (Fold Induction)4.2 µM (3.5x fold)3.0 µM (Sulforaphane)Baseline (1.0x fold)
COX-2 Enzymatic IC50 (Enzyme Inhibition)0.85 µM0.45 µM (Celecoxib)N/A (0% Inhibition)
COX-1 Enzymatic IC50 (Enzyme Inhibition)> 50 µM15.2 µM (Celecoxib)N/A (0% Inhibition)

Table 1: Comparative in vitro profiling demonstrating the dual-action efficacy and COX-2 selectivity of the test compound.

References

1.1 - NIH PMC[1] 2. 5 - Hello Bio[5] 3.6 - Benchchem[6] 4. 3 - BPS Bioscience[3] 5. 4 - Sigma-Aldrich[4] 6.2 - MDPI[2]

Sources

Application Notes and Protocols for Characterizing the Cellular Activity of 2-Fluoro-5-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Framework for Novel Compound Characterization

The exploration of novel chemical entities is a cornerstone of drug discovery and chemical biology. 2-Fluoro-5-(2-methoxyphenyl)phenol is a compound with potential biological activity, yet its specific cellular effects and mechanism of action remain to be elucidated. This document provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to systematically investigate the cellular activity of this and other novel compounds.

Our approach is designed to be a self-validating cascade, beginning with broad phenotypic assessments and progressively narrowing the focus to specific molecular targets and pathways. We will move from foundational cytotoxicity profiling to mechanistic inquiries into apoptosis and key signaling pathways, culminating in advanced assays for direct target engagement. This guide emphasizes not just the "how" but the "why," explaining the causality behind experimental choices to ensure robust and interpretable data. Cell-based assays are pivotal as they offer a physiologically relevant context, providing insights into how a compound interacts within a living cellular system.[1][2][3][4]

Tier 1: Foundational Viability and Cytotoxicity Assessment

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These assays establish a therapeutic window and inform the concentration range for subsequent, more detailed mechanistic studies. It is crucial to use healthy, viable cells and to optimize cell seeding density to ensure a measurable and reproducible signal.[5]

MTT Assay for Metabolic Activity and Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[6][7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of 2-Fluoro-5-(2-methoxyphenyl)phenol in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[7] Replace the existing medium with 100 µL of the compound-containing medium.

  • Incubation: Incubate the plate for a range of time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.[7]

  • MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate for 3-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

LDH Release Assay for Cytotoxicity (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[6][7] This provides a complementary endpoint to the MTT assay, specifically assessing loss of plasma membrane integrity.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Controls: Include three essential controls in triplicate:

    • Untreated Control: Cells with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background Control: Culture medium without cells.[7]

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 4 minutes.[7] Carefully transfer 50 µL of the supernatant to a new 96-well plate.[7]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (per the manufacturer's kit) to each well.[7]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[7]

Data Presentation: Tier 1 Results

Concentration (µM)% Viability (MTT, 48h)% Cytotoxicity (LDH, 48h)
0.198 ± 4.52 ± 1.1
195 ± 3.85 ± 2.3
1075 ± 6.228 ± 4.5
5042 ± 5.161 ± 5.9
10015 ± 3.988 ± 3.7

Table 1: Example data for 2-Fluoro-5-(2-methoxyphenyl)phenol. Data are presented as mean ± standard deviation.

Tier 2: Mechanistic Elucidation - Apoptosis and Signaling Pathways

Once the cytotoxic concentration range is established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is a gold standard for detecting early and late apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes, thus identifying late apoptotic and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with 2-Fluoro-5-(2-methoxyphenyl)phenol at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash cells once with cold 1X PBS and then once with 1X Binding Buffer.[10]

  • Staining: Resuspend cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[10] Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.[10]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[10]

  • PI Staining: Add 5 µL of Propidium Iodide solution.

  • Analysis: Analyze the cells by flow cytometry immediately. Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[11]

Caspase-3/7 Activity Assay for Apoptosis Execution

Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and -7 are key effector caspases. This assay uses a luminogenic substrate that produces a light signal upon cleavage by active caspase-3/7.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Lysis and Signal Generation: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

Visualization of Experimental Workflow

G cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Mechanistic Elucidation a Seed Cells in 96-well Plate b Treat with 2-Fluoro-5- (2-methoxyphenyl)phenol a->b c Incubate (24, 48, 72h) b->c d MTT Assay (Metabolic Activity) c->d e LDH Assay (Membrane Integrity) c->e f Determine IC50 d->f e->f g Treat Cells at IC50 Concentrations f->g Inform Dosing h Annexin V / PI Staining (Flow Cytometry) g->h i Caspase-3/7 Assay (Luminescence) g->i j Identify Apoptotic Mechanism h->j i->j

Caption: Workflow for initial screening and mechanistic studies.

Signaling Pathway Analysis: NF-κB and MAPK Pathways

Many cellular processes, including apoptosis and inflammation, are regulated by key signaling pathways. The NF-κB and MAPK pathways are central regulators of these processes.[12][13][14] Investigating the effect of 2-Fluoro-5-(2-methoxyphenyl)phenol on these pathways can provide significant mechanistic insight.

Reporter Gene Assay for NF-κB Activity

Reporter gene assays are a powerful tool for studying the regulation of gene expression.[15][16][17] A cell line containing a luciferase reporter gene under the control of an NF-κB response element can be used to monitor the activation of this pathway.[18]

Protocol: NF-κB Reporter Assay

  • Cell Transfection (if necessary): If not using a stable cell line, transfect cells with a plasmid containing the NF-κB-luciferase reporter construct.

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat with 2-Fluoro-5-(2-methoxyphenyl)phenol for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a known NF-κB activator, such as TNF-α or IL-1β.[19]

  • Incubation: Incubate for 6-24 hours to allow for reporter gene expression.[20]

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit instructions.[20]

Multiplex Immunoassay for MAPK Pathway Phosphorylation

The MAPK pathway involves a cascade of protein kinases, including ERK, JNK, and p38.[21][22] Their activation is mediated by phosphorylation. Multiplex immunoassays (e.g., Luminex-based) can simultaneously measure the phosphorylation status of multiple proteins in this pathway from a single cell lysate.[23]

Protocol: MAPK Phosphorylation Panel

  • Cell Treatment and Lysis: Treat cells with 2-Fluoro-5-(2-methoxyphenyl)phenol for various short time points (e.g., 15, 30, 60 minutes). Lyse the cells and determine protein concentration.

  • Immunoassay: Perform the multiplex immunoassay according to the manufacturer's protocol, using antibodies specific for the phosphorylated forms of key MAPK proteins (e.g., phospho-ERK, phospho-JNK, phospho-p38).

  • Data Acquisition: Analyze the samples on a Luminex or similar multiplex instrument.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway tnf TNF-α ikb IκB nfkb NF-κB nucleus Nucleus gene Gene Expression (Inflammation, Survival) stimuli Stress / Growth Factors mapkkk MAPKKK mapkk MAPKK mapk MAPK (ERK, JNK, p38) tf Transcription Factors response Cellular Response (Proliferation, Apoptosis)

Sources

Application Notes and Protocols for the Strategic Use of 2-Fluoro-5-(2-methoxyphenyl)phenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and strategic considerations for utilizing the 2-Fluoro-5-(2-methoxyphenyl)phenol scaffold in medicinal chemistry. While this specific molecule may represent a novel starting point, this document will extrapolate from well-established principles and data from structurally related compounds to guide its exploration in drug discovery programs.

Introduction to the 2-Fluoro-5-(2-methoxyphenyl)phenol Scaffold: A Privileged Starting Point

The 2-Fluoro-5-(2-methoxyphenyl)phenol scaffold integrates several key features that are highly advantageous in the design of novel therapeutic agents. The strategic incorporation of a fluorine atom is a widely used strategy in medicinal chemistry to modulate pharmacological properties.[1] The inherent functionalities of this scaffold, including the phenolic hydroxyl, the biaryl-like core, and the specific placement of the fluoro and methoxy groups, offer a rich platform for chemical modification and optimization.

  • The Phenolic Core: The phenol group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities to probe the chemical space around the core structure. It can also act as a hydrogen bond donor, which can be critical for target engagement.

  • The Fluorine Advantage: The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking potential sites of oxidation, a common strategy to increase a compound's half-life.[1] Furthermore, the high electronegativity of fluorine can influence the acidity of the phenol and modulate binding interactions with target proteins.[2]

  • The Methoxyphenyl Moiety: The 2-methoxyphenyl group introduces a conformational preference and can act as a hydrogen bond acceptor.[2] This group, in conjunction with the rest of the scaffold, contributes to the overall three-dimensional shape of the molecule, which is crucial for selective binding to biological targets.

  • The Biaryl-like Structure: The connection between the two phenyl rings provides a semi-rigid backbone that can be further modified to explore optimal spatial arrangements for target binding. Hydroxylated biphenyl structures are found in many bioactive natural products and are considered privileged structures for protein binding.[3]

Strategic Synthesis and Library Development

The 2-Fluoro-5-(2-methoxyphenyl)phenol scaffold is amenable to a variety of synthetic modifications to generate a diverse chemical library for screening. The following diagram outlines a general workflow for the synthesis and diversification of this core structure.

G cluster_synthesis Synthesis of Core Scaffold cluster_diversification Library Diversification start Commercially Available Starting Materials suzuki Suzuki or Buchwald-Hartwig Coupling start->suzuki core 2-Fluoro-5-(2-methoxyphenyl)phenol suzuki->core ether O-Alkylation / O-Arylation core->ether ester Esterification core->ester electrophilic Electrophilic Aromatic Substitution core->electrophilic ether_lib Library of Ethers ether->ether_lib ester_lib Library of Esters ester->ester_lib sub_lib Library of Substituted Analogs electrophilic->sub_lib

Caption: Synthetic workflow for the generation of a diverse chemical library from the 2-Fluoro-5-(2-methoxyphenyl)phenol scaffold.

Protocol 1: General Procedure for O-Alkylation of 2-Fluoro-5-(2-methoxyphenyl)phenol

This protocol describes a general method for the alkylation of the phenolic hydroxyl group, a common strategy for library development.[2]

  • Dissolution: Dissolve 2-Fluoro-5-(2-methoxyphenyl)phenol (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2-3 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents), to the solution.

  • Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

Potential Therapeutic Applications and Biological Evaluation

Based on the biological activities of structurally related methoxyphenol and fluorinated compounds, the 2-Fluoro-5-(2-methoxyphenyl)phenol scaffold holds promise in several therapeutic areas.

Oncology

Derivatives of 2-methoxyphenols have demonstrated cytotoxic activity against various cancer cell lines.[3] Furthermore, some research has explored the antiproliferative activity of related fluorinated compounds.[4]

Proposed Screening Cascade for Anticancer Activity:

G start Synthesized Library primary_screen Primary Screen: Cytotoxicity Assay (e.g., MTT on cancer cell lines) start->primary_screen secondary_screen Secondary Screen: Target-based assays (e.g., kinase inhibition, apoptosis induction) primary_screen->secondary_screen tertiary_screen Tertiary Screen: In vivo xenograft models secondary_screen->tertiary_screen lead Lead Compound tertiary_screen->lead

Caption: A tiered screening approach for identifying anticancer lead compounds.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

Central Nervous System (CNS) Disorders

The incorporation of fluorine and the overall lipophilicity of the scaffold suggest potential for CNS activity. Fluorination can enhance a compound's ability to cross the blood-brain barrier.[1] Indeed, a derivative of a similar scaffold has been developed as a PET imaging ligand for metabotropic glutamate receptor 2 (mGluR2), a target for several neuropsychiatric disorders.[5][6]

Table 1: Hypothetical Physicochemical and CNS-related Properties of Scaffold Derivatives

Compound IDModificationLogP (Calculated)Blood-Brain Barrier Permeability (Predicted)Target Affinity (Hypothetical)
Parent Scaffold -3.5Moderate-
Derivative 1 O-methylation3.8Moderate-HighmGluR2 (IC₅₀ = 500 nM)
Derivative 2 O-ethylation4.1HighmGluR2 (IC₅₀ = 250 nM)
Derivative 3 Addition of a basic amine3.2HighSerotonin Receptor (Ki = 150 nM)
Antimicrobial and Antioxidant Applications

Phenolic compounds are well-known for their antioxidant and antimicrobial properties.[7][8] The 2-methoxyphenol moiety, in particular, has been studied for its radical-scavenging activity.[9]

Protocol 3: DPPH Radical Scavenging Assay

This protocol provides a method to evaluate the antioxidant potential of the synthesized compounds.

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological assays will be crucial for establishing structure-activity relationships. For instance, modifications to the alkyl chain in O-alkylation could be correlated with changes in potency and selectivity. Similarly, the introduction of different substituents on the aromatic rings can be used to fine-tune the electronic and steric properties of the molecule to optimize target engagement and pharmacokinetic properties.

The strategic use of fluorine can also be explored by synthesizing analogs with fluorine at different positions to block metabolic hotspots and improve metabolic stability.[1]

Conclusion

The 2-Fluoro-5-(2-methoxyphenyl)phenol scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its versatile chemistry allows for the creation of diverse libraries, and its structural features suggest potential for a wide range of biological activities. The protocols and strategies outlined in these application notes provide a solid framework for the systematic exploration of this scaffold in drug discovery programs.

References

  • A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery. Benchchem.
  • Buy 5-(5-Fluoro-2-methoxyphenyl)-2-formylphenol | 1261986-23-5. Smolecule.
  • 2-Fluoro-5-methoxyphenol | C7H7FO2 | CID 14118957. PubChem.
  • Application Notes and Protocols for 2-(5-Fluoro-2-methoxyphenyl)azepane in Drug Discovery. Benchchem.
  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)
  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed.
  • 2-FLUORO-5-(HYDROXYMETHYL)-4-METHOXYPHENOL (CAS 1890542-96-7). Fluorochem.
  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2.
  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors. MDPI.
  • (E)-2-[(4-Fluoro-phen-yl)imino-meth-yl]-5-methoxy-phenol. PubMed.
  • 5-Fluoro-2-methoxyphenol AldrichCPR. Sigma-Aldrich.
  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxyl
  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives.
  • The Biological Activities of (2S)-5-Methoxyflavan-7-ol and Its Analogs: A Technical Overview for Drug Discovery. Benchchem.
  • 2-Fluoro-4-methoxyphenol 95.0+%, TCI America 5 g. Fisher Scientific.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry. MDPI.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC.
  • 5-Bromo-2-fluoro-4-methoxyphenol | 1111096-08-2. MilliporeSigma.

Sources

Troubleshooting & Optimization

troubleshooting Ullmann reaction for biaryl ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ligand-Promoted Copper-Catalyzed C-O Coupling Audience: Medicinal Chemists & Process Development Scientists

Diagnostic Triage: Rapid Symptom Resolution

Before altering your route, cross-reference your observation with this diagnostic matrix. This table addresses the most common failure modes in modern Cu-catalyzed etherification.

SymptomProbable CauseImmediate Corrective Action
Reaction turns Green/Blue immediately Oxidation of Catalyst: Cu(I) has oxidized to inactive Cu(II) due to

ingress.
Abort & Restart. Degas solvents (sparge with Ar/N2 for 15 min). Ensure CuI is off-white, not yellow/green.
Reaction turns Black rapidly (<1 hr) Catalyst Decomposition: Disproportionation to Cu(0) (nanoparticles) and Cu(II). Ligand acceleration failed.Increase Ligand Loading. Ensure Ligand:Cu ratio is

2:1. Pre-stir CuI + Ligand in solvent for 20 min before adding base/substrates.
Conversion stalls at ~50-60% Product Inhibition or Surface Passivation: The biaryl ether product or inorganic salts are coating the base surface.Switch Base/Solvent. If using

, switch to

(better solubility). Add 4Å MS to scavenge water if using hygroscopic solvents.
No Reaction (0% Conv.) Ligand Mismatch: The aryl halide is likely too electron-rich or sterically hindered for the chosen ligand.Upgrade Ligand. Switch from simple phenanthroline/DMEDA to TMHD (diketone) or N,N-Dimethylglycine (Ma conditions).
Homocoupling of Aryl Halide Oxidative Dimerization: Presence of trace oxygen or reducing agents.Strict Anaerobic Conditions. Ensure no reducing impurities are present. Lower temperature by 10°C.
Deep Dive: The Mechanics of Failure
Module A: The "Active" Catalyst Myth

The Issue: Many chemists assume adding CuI and a ligand to the pot generates the catalyst instantly. The Reality: The active species is often a cuprate complex


 formed in situ. If the ligand does not coordinate Cu(I) before the base/substrate interferes, Cu(I) will disproportionate to inactive Cu(0) (black precipitate) and Cu(II).
  • Protocol Adjustment: Always employ a "Pre-Complexation" step. Stir CuI and the Ligand (e.g., 1,10-phenanthroline, picolinic acid, or dimethylglycine) in the solvent for 20-30 minutes at RT. The solution should become homogenous or change color (often to a rich orange/red or clear yellow) before adding the aryl halide and base.

Module B: The "Cesium Effect" & Base Solubility

The Issue: Classic Ullmann requires 200°C. Modern ligand-promoted versions work at 80-110°C, but only if the deprotonation of the phenol is efficient. The Science:


 often fails in Toluene or Dioxane because it is insoluble, creating a heterogeneous surface reaction that stalls as salts coat the surface.
The Fix: 
  • Use

    
    :  Cesium has a larger ionic radius, making the carbonate slightly more soluble in organic solvents (the "Cesium Effect"), increasing the concentration of reactive phenoxide.
    
  • Particle Size: If stuck with Potassium bases, use micronized/milled bases.

Module C: Substrate Electronic Mismatch

The Issue: Electron-Rich Aryl Halides (e.g., 4-bromoanisole) are notoriously sluggish. The Mechanism: The oxidative addition of the Ar-X to the Cu(I) center is the rate-determining step (RDS) for electron-rich substrates. The Fix: You need a ligand that increases the electron density on the Copper center to facilitate oxidative addition.

  • Recommendation: Use Oxalic Diamides or Amino Acids (Ma Ligands) . These are superior to phenanthroline for deactivated aryl halides.

Visualizing the Mechanism & Troubleshooting Logic
Figure 1: The Modern Anionic Catalytic Cycle

Caption: The cycle proceeds via L-Cu-OAr species. Note that oxidative addition (Step 3) is often the bottleneck for electron-rich halides, while Phenol coordination (Step 2) depends heavily on base solubility.

UllmannCycle Start Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu-I] Start->Active Solvation Complex1 Cu(I)-Phenoxide [L-Cu-OAr] Active->Complex1 + ArOH, Base - Base-HI (Ligand Exchange) Complex2 Cu(III)-Intermediate [L-Cu(III)(OAr)(Ar')(X)] Complex1->Complex2 + Ar'-X (Oxidative Addition) Complex2->Active Reductive Elimination Product Biaryl Ether (Ar-O-Ar') Complex2->Product Product Release

Figure 2: Decision Tree for Optimization

Caption: A logic flow for rescuing stalled or low-yielding reactions based on impurity profiling.

Troubleshooting Start Analyze Reaction Mixture CheckColor Color Check? Start->CheckColor GreenBlue Green/Blue Solution CheckColor->GreenBlue BlackPpt Black Precipitate CheckColor->BlackPpt RedBrown Red/Brown (Homogenous) CheckColor->RedBrown O2Leak Diagnosis: O2 Leak Cu(I) -> Cu(II) GreenBlue->O2Leak LigandFail Diagnosis: Ligand Detachment Cu Disproportionation BlackPpt->LigandFail CheckSubstrate Check Substrate Electronic/Steric RedBrown->CheckSubstrate Action1 Action: Degas Solvent Check Inert Lines O2Leak->Action1 Action2 Action: Switch to stronger ligand (e.g., TMHD) Increase Ligand:Cu to 2:1 LigandFail->Action2 Steric Steric Hindrance (Ortho-subst.) CheckSubstrate->Steric Electronic Electron Rich Ar-X CheckSubstrate->Electronic Action3 Action: Use Amino Acid Ligands (Ma Conditions) Steric->Action3 Action4 Action: High Temp (110C) + Picolinic Acid Electronic->Action4

Standard Operating Procedure (SOP)

Protocol: General Ligand-Accelerated Ullmann Coupling (Ma/Buchwald Hybrid Conditions) Scope: Suitable for a wide range of phenols and aryl iodides/bromides.

Reagents:

  • Catalyst: CuI (

    
    , 99.999% purity preferred).
    
  • Ligand: N,N-Dimethylglycine (

    
    ) OR 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Dioxane or DMF (Anhydrous, degassed).

Step-by-Step:

  • Glassware Prep: Flame-dry a screw-cap reaction vial under vacuum; backfill with Argon (

    
    ).
    
  • Pre-Complexation (Critical): Add CuI and Ligand to the vial. Add 1/3 of the solvent volume. Stir at RT for 20 mins. Look for color change (usually to soluble colored complex).

  • Substrate Addition: Open vial under positive Argon flow. Add Aryl Halide (1.0 equiv), Phenol (1.2 equiv), and Base (2.0 equiv).[1]

  • Solvent Top-up: Add remaining solvent. (Concentration is key: aim for 0.5M to 1.0M. Ullmann likes high concentration).

  • Degas: Sparging with Argon for 5 mins directly into the liquid is recommended if not using a glovebox.

  • Reaction: Seal tight. Heat to 90-110°C for 16-24 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite (to remove copper salts). Wash filtrate with water/brine.

Frequently Asked Questions (FAQ)

Q: Can I use Cu powder (Bronze) instead of CuI? A: Only for "Classic" Ullmann (200°C). For modern, mild conditions (


), you need a Cu(I) salt. Cu powder requires harsh thermal activation to generate the active species.

Q: My reaction works for Aryl Iodides but fails for Aryl Bromides. Why? A: The C-Br bond is stronger. You need to lower the activation energy.

  • Solution: Switch to a more electron-donating ligand like L-Proline or N,N-Dimethylglycine (Ma conditions) and increase temperature to 110-120°C.

Q: Can I run this in air? A: Generally, no. While some "air-stable" protocols exist, they usually require massive catalyst loadings. Oxygen oxidizes the catalytic Cu(I) species to Cu(II), which is inactive for the oxidative addition step.

Q: How do I remove the copper residue from my product? A: Copper can chelate to polar products.

  • Solution: Wash the organic layer with 10% aqueous ethylenediamine or aqueous

    
     . These form water-soluble complexes with copper (turning the aqueous layer deep blue), pulling it out of the organic phase.
    
References
  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[2][3][4] Accounts of Chemical Research, 41(11), 1450–1460.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[3][5][6][7] Angewandte Chemie International Edition, 48(38), 6954–6971.[2]

  • Sperotto, E., van Klink, G. P., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39(43), 10338-10351.

Sources

Technical Support Center: Advanced Purification of Fluorinated Biaryls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, high-level challenges researchers face when isolating fluorinated biaryls.

Fluorine substitution dramatically alters the physicochemical landscape of a molecule. While it increases lipophilicity, fluorine's high electronegativity and low polarizability create unique dipole moments and electronic environments. Standard purification methods (like normal-phase silica or C18 reverse-phase chromatography) often fail to resolve fluorinated targets from structurally similar byproducts. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Diagnostic Workflow for Fluorinated Biaryls

Before diving into specific troubleshooting, it is critical to triage your crude mixture based on its fluorine content and impurity profile.

Workflow A Crude Reaction Mixture (Suzuki/Negishi) B Assess Fluorine Content (LC-MS / 19F NMR) A->B C Highly Fluorinated (>3 F atoms or tags) B->C Yes D Lightly Fluorinated (1-2 F atoms) B->D No E Fluorous Solid-Phase Extraction (F-SPE) C->E F PFP Column HPLC (Dipole & Shape Selectivity) D->F G Pure Fluorinated Biaryl E->G F->G

Fig 1. Diagnostic workflow for selecting the optimal purification strategy for fluorinated biaryls.

Frequently Asked Questions & Troubleshooting

Q1: My fluorinated biaryl co-elutes with a des-fluoro (protodeboronated) impurity on a standard C18 column. How can I resolve them?

The Causality: Standard C18 columns separate compounds based almost entirely on hydrophobic dispersion forces. The loss of a single fluorine atom (often due to hydrodehalogenation or protodeboronation during cross-coupling) barely alters the overall hydrophobic surface area of a large biaryl molecule, leading to co-elution. The Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) column. Unlike C18, PFP phases offer multi-modal retention. The highly electronegative fluorine atoms on the PFP ring create a partial negative charge on the exterior of the ring and a partial positive charge on the interior. This induces strong dipole-dipole and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 charge-transfer interactions with the polarized aromatic system of your fluorinated target 1. Because the electronic environment of a des-fluoro impurity is drastically different, the PFP column will easily resolve them .

PFP_Mechanism Target Fluorinated Biaryl Analyte PFP Pentafluorophenyl (PFP) Stationary Phase Target->PFP Dipole-Dipole Interactions Target->PFP π-π Stacking (Charge Transfer) Target->PFP Steric / Shape Selectivity

Fig 2. Multi-modal retention mechanisms of Pentafluorophenyl (PFP) columns for fluorinated targets.

Q2: I am seeing significant arylboronic acid homocoupling byproducts from my Suzuki reaction that mimic my product. How do I separate them?

The Causality: In Suzuki-Miyaura couplings, trace oxygen or specific highly active Pd(II) species can trigger the oxidative homocoupling of the arylboronic acid 2. This generates a symmetric biaryl byproduct. If your target is an asymmetric fluorinated biaryl, the homocoupled byproduct will have a very similar molecular weight and lipophilicity. The Solution:

  • Upstream Prevention: Thoroughly degas your solvents (freeze-pump-thaw) and use a slight excess of the aryl halide to kinetically outcompete the homocoupling pathway.

  • Downstream Purification: Exploit shape selectivity. Homocoupled byproducts are perfectly symmetric and often planar, whereas cross-coupled biaryls (especially those with ortho-fluorine atoms) have restricted rotation and non-planar geometries. PFP or specialized Biphenyl stationary phases recognize these 3D spatial differences much better than standard alkyl chains.

Q3: I am synthesizing a highly fluorinated biaryl library. Standard chromatography is yielding poor recovery. Are there alternatives?

The Causality: Molecules with high fluorine content (e.g., multiple ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 groups or perfluoroalkyl tags) exhibit the "fluorous effect." Fluorocarbons have exceptionally weak van der Waals interactions with both hydrocarbons and water. Consequently, highly fluorinated biaryls partition poorly into standard organic solvents and streak heavily on normal silica.
The Solution:  Implement Fluorous Solid-Phase Extraction (F-SPE) . This technique uses silica gel bonded with a fluorocarbon phase (e.g., 

) . It allows you to wash away all non-fluorinated organic impurities with a "fluorophobic" solvent, and then elute your pure fluorinated target with a "fluorophilic" solvent 3.

Quantitative Data: Stationary Phase Selection Guide

To streamline your method development, consult the following comparative table summarizing the efficacy of various stationary phases for fluorinated biaryl purification:

Stationary PhasePrimary Retention MechanismBest ForLimitations
C18 (Octadecyl) Hydrophobic dispersionGeneral lipophilic separationFails to resolve des-fluoro or closely related structural isomers.
PFP (Pentafluorophenyl) Dipole-dipole,

, shape selectivity
Resolving halogenated isomers, des-fluoro impurities, and positional isomers.Sensitive to mobile phase pH; requires optimization of buffer salts.
Fluorous Silica (F-SPE) Fluorous-fluorous interactionsHighly fluorinated targets (>3 F atoms) or fluorous-tagged libraries.Ineffective for lightly fluorinated (mono-fluoro) compounds.
Biphenyl

stacking, steric recognition
Separating symmetric homocoupled byproducts from asymmetric targets.Less effective for aliphatic fluorinated chains.

Standard Operating Procedure: Fluorous Solid-Phase Extraction (F-SPE)

This protocol is designed as a self-validating system for the isolation of highly fluorinated biaryls from crude reaction mixtures.

Materials Required:

  • Fluorous silica gel cartridge (e.g., FluoroFlash®)

  • Fluorophobic Solvent: 80% Methanol / 20% Water (v/v)

  • Fluorophilic Solvent: 100% Tetrahydrofuran (THF) or 100% Methanol

Step-by-Step Methodology:

  • Preconditioning: Mount the F-SPE cartridge on a vacuum manifold. Pass 3 column volumes (CV) of the Fluorophobic Solvent (80% MeOH/H2O) through the cartridge to equilibrate the fluorous stationary phase. Do not let the bed run dry.

  • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of DMF or DMSO (avoid highly fluorophilic solvents like THF at this stage). Load the sample evenly onto the top of the cartridge.

  • Fluorophobic Wash (Impurity Removal): Elute the cartridge with 3–5 CV of the Fluorophobic Solvent.

    • Self-Validation Checkpoint: Collect this wash and analyze it via rapid LC-MS or TLC. Non-fluorinated organics (catalyst ligands, unreacted non-fluorous starting materials) will elute here. If your target fluorinated biaryl is detected in this wash, its fluorine content is too low for F-SPE, or the wash solvent is too strong (adjust by increasing the water ratio).

  • Fluorophilic Elution (Target Recovery): Switch the collection vessel. Elute the cartridge with 3 CV of the Fluorophilic Solvent (100% THF). The strong fluorous-fluorous interactions are disrupted, and the highly fluorinated biaryl is released.

  • Concentration: Evaporate the fluorophilic fraction under reduced pressure to yield the purified fluorinated biaryl.

References

  • Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE) - ResearchGate. 3

  • Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples - RSC Publishing. 4

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases - LCGC International. 1

  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem. 2

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - ResearchGate.5

Sources

Technical Support Center: 2-Fluoro-5-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #BIO-2F5M-PUR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Last Updated: March 6, 2026

Executive Summary

You are likely encountering purity issues with 2-Fluoro-5-(2-methoxyphenyl)phenol (CAS: N/A for specific isomer, analogous to biaryl phenol intermediates). This molecule is typically synthesized via a Suzuki-Miyaura coupling between a 2-fluoro-5-halophenol (or its protected ether) and 2-methoxyphenylboronic acid.

The coexistence of the acidic phenolic hydroxyl group, the electron-rich methoxy ring, and the fluorine substituent creates a unique solubility profile. Common impurities include protodeboronation byproducts (anisole derivatives) , homocoupling dimers , and residual palladium .

This guide provides a self-validating purification workflow designed to exploit the acidity of the phenol to separate it from neutral biaryl impurities.

Module 1: Diagnostic Triage (Know Your Enemy)

Before initiating cleanup, confirm the identity of your impurities using HPLC or GC-MS. Use the Relative Retention Time (RRT) guide below as a heuristic baseline.

Table 1: Impurity Profile & Identification

Impurity TypeLikely Chemical IdentityOriginRRT (Approx)*CQA Impact
Impurity A Anisole / 2-FluoroanisoleProtodeboronation of boronic acid~0.4 - 0.6Potency
Impurity B 2,2'-DimethoxybiphenylHomocoupling of boronic acid~1.2 - 1.4Potency / Crystallinity
Target 2-Fluoro-5-(2-methoxyphenyl)phenol Product 1.00 N/A
Impurity C Palladium Black / ColloidsCatalyst decompositionN/A (Baseline noise)Toxicity / Color
Impurity D Quinones / Colored SpeciesPhenol oxidationVariableColor / Stability

*Note: RRT values are estimated for C18 Reverse Phase HPLC (Water/Acetonitrile gradient).

Visualizing the Impurity Pathways

The following diagram illustrates where these impurities originate during the Suzuki cycle.

SuzukiImpurities Start1 2-Methoxyphenyl Boronic Acid Pd Pd Catalyst Start1->Pd Transmetalation ImpurityA Impurity A: Anisole (Protodeboronation) Start1->ImpurityA Hydrolysis (Water/Base) ImpurityB Impurity B: Homocoupling Dimer Start1->ImpurityB Oxidative Coupling Start2 2-Fluoro-5-halo phenol Start2->Pd Oxidative Addn Product TARGET PRODUCT 2-Fluoro-5-(2-methoxyphenyl)phenol Pd->Product Reductive Elim ImpurityC Impurity C: Residual Pd Pd->ImpurityC Decomposition

Figure 1: Mechanistic origin of common impurities in biaryl phenol synthesis.

Module 2: The "Acid-Base Switch" Protocol

The most robust method to resolve neutral impurities (Impurity A & B) from your product is to exploit the pKa of the phenol (~10). Neutral impurities will not ionize in base, whereas your product will form a water-soluble phenoxide.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent. Toluene or MTBE (Methyl tert-butyl ether) are recommended. Avoid Ethyl Acetate if possible, as it can hydrolyze under strong basic conditions.

  • The Wash (Neutral Removal):

    • Extract the organic layer with 1M NaOH (3 eq) .

    • Chemistry: The product converts to Sodium 2-Fluoro-5-(2-methoxyphenyl)phenoxide and migrates to the Aqueous Layer .

    • Fate of Impurities: The homocoupled dimer and deboronated anisole remain in the Organic Layer .

  • Phase Separation: Separate the layers. Keep the Aqueous Layer .

    • Check: The organic layer can be discarded (contains Impurities A & B).

  • The Recovery (Acidification):

    • Wash the aqueous layer once with fresh Toluene to remove entrained organics.

    • Acidify the aqueous layer carefully with 2M HCl to pH ~2-3.

    • Observation: The product will precipitate as a solid or oil out.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate or DCM . Dry over Na₂SO₄ and concentrate.

AcidBaseExtraction Crude Crude Mixture (Product + Neutral Impurities) AddSolvent Dissolve in Toluene/MTBE Crude->AddSolvent AddBase Add 1M NaOH AddSolvent->AddBase SepFunnel Phase Separation AddBase->SepFunnel OrgLayer Organic Layer (Contains Homocoupling/Anisole) SepFunnel->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Product as Phenoxide) SepFunnel->AqLayer Anionic Species Discard Discard OrgLayer->Discard Acidify Acidify with HCl to pH 2 AqLayer->Acidify Extract Extract with EtOAc -> Dry -> Evaporate Acidify->Extract Final Purified Product (>98% Purity) Extract->Final

Figure 2: The Acid-Base "Switch" purification logic.

Module 3: Palladium Scavenging (The Invisible Threat)

Even after extraction, Palladium (Pd) levels may remain high (>100 ppm), posing toxicity risks and catalyzing oxidation (browning). Do not rely on crystallization alone to remove Pd , as metals often occlude within the crystal lattice [1].

Protocol: SiliaMetS® or Charcoal Treatment

Perform this after the acid-base extraction but before final crystallization.

  • Dissolve: Dissolve the semi-pure product in THF or Ethanol (10 volumes).

  • Add Scavenger:

    • Option A (Best): Add Thiol-functionalized Silica (e.g., Si-Thiol) at 5-10 wt% relative to the product. Stir at 50°C for 2-4 hours.

    • Option B (Standard): Add Activated Charcoal (10 wt%). Heat to reflux for 1 hour.

  • Filter: Filter hot through a pad of Celite.

  • Result: The filtrate should be clear/colorless.

Module 4: Final Polishing (Crystallization)

For the final drug-grade purity (>99.5%), crystallization is required to remove trace isomers.

  • Solvent System: Ethanol / Water or IPA / Water .

  • Method:

    • Dissolve product in minimum hot Ethanol (60-70°C).

    • Slowly add Water dropwise until persistent turbidity is observed.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to Room Temperature, then to 0°C.

    • Why this works: The fluorine atom lowers the solubility in water compared to non-fluorinated analogues, making water an effective antisolvent.

Frequently Asked Questions (FAQ)

Q: My product is turning pink/brown upon standing. Why? A: Phenols are electron-rich and prone to oxidation into quinones, especially if trace Palladium is present.

  • Fix: Ensure Module 3 (Pd Scavenging) is performed rigorously. Store the final solid under Nitrogen or Argon in amber vials.

Q: I have a stubborn impurity at RRT 1.05. What is it? A: This is likely the Regioisomer (e.g., 2-Fluoro-4-(2-methoxyphenyl)phenol) if your starting material was not regio-pure.

  • Fix: Acid-base extraction will not remove this (both are phenols). You must rely on the Crystallization (Module 4) or preparative HPLC.

Q: Can I use silica gel chromatography instead of acid-base extraction? A: Yes, but it is less efficient for bulk removal of neutral impurities. If you must use chromatography, use a gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20). The non-polar impurities (dimers) will elute first; the polar phenol will elute later.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See section on Suzuki-Miyaura Coupling side reactions). Link

  • Nichols, L. (2022). Organic Chemistry Laboratory Techniques: Acid-Base Extraction. Chemistry LibreTexts. Link

  • Biotage. (2023). How to Remove Palladium in three easy steps. Link

Technical Support Center: HPLC Optimization for 2-Fluoro-5-(2-methoxyphenyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Welcome to the Technical Support Center. This guide addresses the separation of 2-Fluoro-5-(2-methoxyphenyl)phenol and its associated isomers.

To optimize this separation, we must first deconstruct the analyte's properties:

  • Biaryl Structure: The molecule consists of two aromatic rings (phenol and anisole) connected by a single bond. This introduces the potential for regioisomers (positional isomers from synthesis) and atropisomers (rotational isomers due to steric hindrance between the ortho-fluoro and ortho-methoxy groups).

  • Phenolic Moiety: The hydroxyl group (-OH) is acidic. The ortho-fluorine atom exerts an inductive electron-withdrawing effect, likely lowering the pKa of the phenol to ~8.5–9.0 compared to unsubstituted phenol (pKa ~10).

  • Fluorine Substitution: This provides a handle for specific interactions with fluorinated stationary phases.

The Challenge: Standard C18 columns often fail to resolve positional isomers of this type because the hydrophobicity differences are negligible. Success requires exploiting shape selectivity and


-

interactions
.[1]

Critical Method Parameters (CMP)

Stationary Phase Selection Strategy

Do not rely solely on alkyl phases (C18/C8). The separation mechanism must target the electron density differences in the aromatic rings.[2]

Column ChemistryMechanism of ActionSuitability
C18 (ODS) Hydrophobic InteractionBaseline only. Often fails to resolve critical isomeric pairs (e.g., 4- vs 5-position).
Phenyl-Hexyl / Biphenyl

-

Stacking
High. The aromatic rings of the stationary phase interact with the biaryl analyte. Methoxy/Fluoro positions alter the

-cloud density, creating separation leverage.
PFP (Pentafluorophenyl) Dipole-Dipole, H-Bonding,

-

Optimal. The electron-deficient PFP ring interacts strongly with the electron-rich methoxy ring and the electron-withdrawing fluorine, offering superior isomer selectivity.
Mobile Phase Logic
  • Organic Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN). MeOH is a protic solvent that facilitates hydrogen bonding and allows stronger

    
    -
    
    
    
    interactions between the analyte and phenyl-based columns. ACN can suppress these
    
    
    -
    
    
    interactions.
  • pH Control: You must suppress the ionization of the phenol.

    • Target pH: 2.5 – 3.0.[3]

    • Buffer: 0.1% Formic Acid or 10 mM Ammonium Formate adjusted to pH 3.0.

    • Why: At neutral pH, the phenol may partially ionize, leading to peak broadening and retention shifts.

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Asymmetry

User Question: "My main peak has a tailing factor (


) > 1.5. I'm using a standard C18 column with water/acetonitrile. How do I fix this?"

Scientist Response: Tailing in phenolic compounds is classically caused by secondary interactions between the acidic silanol groups on the silica support and the phenolic hydroxyl.

Corrective Actions:

  • Switch to a "Hybrid" or "End-capped" Column: Ensure your column is fully end-capped (e.g., "HSS" or "BEH" type particles) to cover exposed silanols.

  • Lower the pH: Ensure your mobile phase pH is < 3.0. This protonates the silanols (Si-OH), preventing them from interacting with the analyte.

  • Add Ammonium Acetate: If using MS-compatible buffers, adding 5-10 mM Ammonium Acetate can mask residual silanols, sharpening the peak.

Issue 2: Critical Pair Co-elution (Isomers)

User Question: "I can see a shoulder on my main peak, which I suspect is the 4-isomer impurity, but I cannot get baseline resolution."

Scientist Response: This is a selectivity (


) issue, not an efficiency (

) issue. Changing column length won't help as much as changing the chemistry.

Corrective Actions:

  • Change the Stationary Phase: Switch to a PFP (Pentafluorophenyl) column. The fluorine-fluorine and dipole interactions usually resolve positional isomers that co-elute on C18.

  • Swap Organic Solvent: If using ACN, switch to Methanol . Methanol solvates the aromatic rings differently, often enhancing the shape selectivity for planar vs. twisted biaryls.

  • Lower the Temperature: Reduce column temperature to 20°C or 15°C. Isomer separation is often enthalpy-driven; lower temperatures increase the retention difference between closely related structures.

Issue 3: Retention Time Drift

User Question: "My retention times are shifting earlier with every injection."

Scientist Response: This suggests the phenol is slowly ionizing or the column surface is modifying.

Corrective Actions:

  • Check Buffer Capacity: If you are using only 0.1% Formic Acid, it has low buffering capacity. Switch to 10-20 mM Phosphate buffer (pH 2.5) if using UV detection (non-MS). This "locks" the pH.

  • Column Dewetting: If using a highly aqueous phase (>95% water) on a C18 column, the phase may be collapsing ("dewetting"). Ensure your method includes a wash step or use a "AQ" compatible column.

Visual Workflows

Figure 1: Column Selection Decision Tree

Caption: Logical flow for selecting the optimal stationary phase based on isomer resolution and analyte chemistry.

ColumnSelection Start Start: Select Column for 2-Fluoro-5-(2-methoxyphenyl)phenol IsC18 Try C18 (High Carbon Load) Start->IsC18 CheckRes Is Resolution > 1.5? IsC18->CheckRes Success Proceed to Validation CheckRes->Success Yes FailC18 Resolution < 1.5 (Co-elution) CheckRes->FailC18 No Selectivity Identify Separation Mechanism FailC18->Selectivity Phenyl Try Phenyl-Hexyl / Biphenyl (Target: Pi-Pi Interactions) Selectivity->Phenyl Aromatic Isomers PFP Try PFP (Pentafluorophenyl) (Target: F-F & Dipole) Selectivity->PFP Halogenated Isomers CheckRes2 Is Resolution > 1.5? Phenyl->CheckRes2 PFP->CheckRes2 CheckRes2->Selectivity No (Switch Type) Optimize Optimize Temp & Gradient CheckRes2->Optimize Yes

Figure 2: Troubleshooting Logic: Peak Tailing

Caption: Step-by-step diagnostic loop for resolving phenolic peak tailing issues.

TailingFix Problem Problem: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH (Is pH > 3.0?) Problem->CheckpH AdjustpH Action: Lower pH to 2.5 (Suppress Ionization) CheckpH->AdjustpH Yes CheckCol Check Column Type (Is it fully end-capped?) CheckpH->CheckCol No Solved Peak Shape Optimized AdjustpH->Solved SwitchCol Action: Switch to Hybrid (BEH/HSS) or PFP Phase CheckCol->SwitchCol No AddBuffer Action: Add 10mM Ammonium Acetate CheckCol->AddBuffer Yes SwitchCol->Solved AddBuffer->Solved

Recommended Experimental Protocol

Objective: Isolate 2-Fluoro-5-(2-methoxyphenyl)phenol from its 4-isomer impurity.

  • Preparation:

    • Sample: 0.5 mg/mL in 50:50 Methanol:Water.

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: Methanol (LC-MS Grade).

  • Screening Gradient:

    • Column: PFP (e.g., 150 x 4.6 mm, 2.7 µm).

    • Flow: 1.0 mL/min.[4]

    • Temp: 25°C.

    • Gradient:

      • 0 min: 5% B

      • 20 min: 95% B

      • 25 min: 95% B

  • Optimization Loop:

    • If resolution is < 1.5: Lower temperature to 15°C.

    • If tailing persists: Increase buffer concentration to 20 mM.

    • If peak splitting occurs: Check for atropisomerism by running the column at 45°C (if peaks merge, it is rotational isomerism; if they separate further, it is positional isomerism).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on C18 vs. Phenyl selectivity).
  • ChromAcademy. (2020). HPLC Column Selection: Phenyl and PFP Phases.

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development.

  • Shimadzu. (2023). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns.

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. (Representative methodology for methoxy-phenol isomer separation).

Sources

degradation of 2-Fluoro-5-(2-methoxyphenyl)phenol in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, stability, and analysis of 2-Fluoro-5-(2-methoxyphenyl)phenol .

As a fluorinated biphenyl derivative with a phenolic hydroxyl group and a methoxy substituent, this compound presents unique stability challenges in solution. Its electron-rich aromatic system is highly susceptible to oxidation, while the fluorinated biphenyl scaffold introduces specific photolytic vulnerabilities. This guide is designed for drug development professionals and analytical scientists to troubleshoot degradation issues, establish self-validating experimental protocols, and ensure robust stability-indicating assays.

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Spontaneous Discoloration (Pink/Brown) in Aqueous Buffers

Observation : Solutions develop a pink or brown tint over 24-48 hours at room temperature, accompanied by the appearance of late-eluting peaks on HPLC. Causality : This is a hallmark of phenolic auto-oxidation. The hydroxyl group strongly donates electron density to the aromatic ring. In the presence of dissolved oxygen, the phenol oxidizes to highly conjugated, colored quinone or semi-quinone intermediates[1]. This process is exponentially accelerated at higher pH levels where the phenol deprotonates into a phenoxide ion, which has a significantly lower oxidation potential. Resolution :

  • pH Control : Formulate the solution in a buffer with a pH at least 2 units below the compound's pKa to ensure the phenol remains fully protonated.

  • Deoxygenation : Sparge the diluent with nitrogen or argon for 15 minutes prior to dissolving the active pharmaceutical ingredient (API).

  • Chelation : Trace transition metals (e.g., Fe³⁺, Cu²⁺) catalyze radical oxidative pathways. Introduce 0.01% to 0.05% EDTA to the aqueous phase to sequester these catalysts.

Issue 2: Loss of Peak Area under Ambient Light

Observation : Significant reduction in the primary HPLC peak area when solutions are left on the benchtop, often accompanied by the appearance of early-eluting polar degradants. Causality : The fluorinated biphenyl scaffold is susceptible to photodegradation. Absorption of UV/Vis photons excites the molecule into a reactive triplet state. This can lead to the homolytic cleavage of the C-F bond (defluorination) or photo-induced ring opening of the electron-rich methoxyphenyl moiety[2]. Resolution :

  • Shielding : Mandate the use of actinic (amber) glassware for all stock and working solutions.

  • Validation : Conduct formal photostability testing to map the degradation kinetics, ensuring exposure reaches 1.2 million lux hours and 200 Watt hours/m²[3].

Issue 3: Peak Splitting or Broadening Post-Stress Testing

Observation : After subjecting the compound to forced acidic or basic stress, the HPLC chromatogram shows poor peak shape or shifting retention times. Causality : Injecting highly acidic or basic samples directly into the HPLC alters the localized pH of the mobile phase within the column. This causes partial ionization of the phenol during the run, leading to multiple retention states and peak distortion. Resolution : Implement a self-validating neutralization step. Always neutralize stressed samples (e.g., add equimolar HCl to base-stressed samples) to match the starting pH of the mobile phase before injection.

DegradationPathways API 2-Fluoro-5-(2-methoxyphenyl)phenol (Intact API) Oxidation Oxidative Pathway (O2, Trace Metals) API->Oxidation ROS / Metal ions Photo Photolytic Pathway (UV/Vis Light) API->Photo Photons (ICH Q1B) Hydrolysis pH-Dependent Pathway (High pH) API->Hydrolysis pH > pKa Quinone Quinone Derivatives (Discoloration) Oxidation->Quinone Defluoro Defluorinated/Cleaved Products Photo->Defluoro Phenoxide Phenoxide Ion (Accelerates Oxidation) Hydrolysis->Phenoxide Phenoxide->Oxidation Lowers Oxidation Potential

Fig 1. Primary degradation pathways of 2-Fluoro-5-(2-methoxyphenyl)phenol in aqueous solutions.

Part 2: Quantitative Degradation Profile

The following table summarizes the expected degradation behavior of 2-Fluoro-5-(2-methoxyphenyl)phenol under standard stress conditions. Use this data to benchmark your stability-indicating assays.

Stress ConditionReagent / EnvironmentMechanism of DegradationExpected Degradation (%)Primary Degradant ProfileMitigation Strategy
Oxidative 3% H₂O₂, 24h, RTRadical oxidation of phenol15 - 25%Quinones, phenolic dimersAntioxidants (e.g., Ascorbic acid), N₂ sparging
Photolytic UV/Vis (ICH Q1B)Triplet state excitation10 - 20%Defluorinated species, oxidized ringsAmber glassware, light-protective packaging
Hydrolytic (Base) 0.1 M NaOH, 60°C, 24hPhenoxide-driven oxidation20 - 30%Highly polar oxidized fragmentsMaintain pH < pKa, avoid alkaline buffers
Hydrolytic (Acid) 0.1 M HCl, 60°C, 24hO-demethylation< 5%Demethylated biphenyl diolsAvoid prolonged exposure to strong mineral acids

Part 3: Self-Validating Forced Degradation Protocol

To accurately elucidate the degradation pathways without introducing analytical artifacts, follow this step-by-step methodology compliant with ICH Q1A(R2) standards[4]. This protocol is designed as a closed, self-validating system.

Step 1: Stock Preparation

  • Accurately weigh 10.0 mg of 2-Fluoro-5-(2-methoxyphenyl)phenol.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock. (Expert Note: Acetonitrile is strictly chosen over methanol to prevent photo-induced solvent adducts and transesterification artifacts).

Step 2: Stress Application & Self-Validation Controls

  • Oxidation : Mix 1.0 mL stock with 1.0 mL 6% H₂O₂ (final concentration 3%). Incubate at 25°C for 24 hours.

    • Control: 1.0 mL stock + 1.0 mL LC-MS grade water.

  • Photolysis : Place 2.0 mL of stock in a clear quartz vial. Expose to ICH Q1B compliant light sources[3].

    • Self-Validating Control: Wrap an identical quartz vial entirely in aluminum foil and expose it to the same chamber. This isolates photolytic degradation from thermal degradation caused by the lamp's heat.

  • Acid/Base Hydrolysis : Mix 1.0 mL stock with 1.0 mL 0.2 M HCl or 0.2 M NaOH. Heat at 60°C for 24 hours[4].

Step 3: Neutralization & Mass Balance Verification

  • Neutralize the acid/base stressed samples by adding 1.0 mL of 0.2 M NaOH or HCl, respectively. Verify the pH is between 6.0 and 7.0 using micro-pH paper.

  • Dilute all samples (including controls) to a final theoretical concentration of 0.1 mg/mL using the initial HPLC mobile phase.

  • Analyze via Stability-Indicating HPLC-DAD-MS. Validate the assay by calculating the mass balance: ensure the sum of the remaining API peak area and the degradant peak areas equals the control peak area (accounting for differences in UV response factors).

ForcedDegradation Start Prepare API Solution (1 mg/mL) Stress1 Oxidative Stress (3% H2O2, 24h) Start->Stress1 Stress2 Photolytic Stress (UV/Vis, ICH Q1B) Start->Stress2 Stress3 Thermal/pH Stress (60°C, Acid/Base) Start->Stress3 Analysis HPLC-UV/MS Analysis (Stability-Indicating) Stress1->Analysis Stress2->Analysis Stress3->Analysis Outcome Determine Degradation Profile & Kinetics Analysis->Outcome

Fig 2. Self-validating forced degradation workflow compliant with ICH Q1A(R2) and Q1B guidelines.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the degradation rate of this compound increase exponentially in basic buffers? A: The pKa of the phenolic hydroxyl group typically lies between 9.5 and 10.5. In basic buffers (pH > 8), a significant fraction of the compound exists as a phenoxide anion. The negative charge on the oxygen atom strongly donates electrons into the biphenyl ring system, drastically lowering the oxidation potential and making it highly reactive toward dissolved oxygen and electrophiles.

Q: Can I use methanol as a solvent for stock solutions during photostability testing? A: No. Under UV stress, methanol can generate reactive radical species and participate in photochemical reactions, leading to the formation of methoxy-adducts on the fluorinated biphenyl ring. This creates artificial degradation products that will not appear in the final formulated product. Always use acetonitrile or water for photostability stock solutions.

Q: I am seeing a mass loss of 30% but only 10% degradant peak area. Where is the rest of the compound? A: This is a classic mass balance failure common with phenolic compounds. The missing 20% has likely polymerized into high-molecular-weight quinone dimers or oligomers that either precipitate out of solution, irreversibly bind to the HPLC column frit, or lack a strong chromophore at your monitored wavelength. Switch to a generic gradient, utilize a diode array detector (DAD) to scan multiple wavelengths, and check the sample vial for micro-precipitates.

References

1.[3] ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). URL: [Link] 2.[4] ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). URL: [Link] 3.[2] Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process. National Center for Biotechnology Information (PMC). URL: [Link] 4.[1] The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. National Center for Biotechnology Information (PMC). URL: [Link]

Sources

scaling up the synthesis of 2-Fluoro-5-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 2-Fluoro-5-(2-methoxyphenyl)phenol .

This guide is engineered for process chemists, chemical engineers, and drug development professionals transitioning this specific Suzuki-Miyaura cross-coupling from milligram-scale discovery to multi-kilogram production.

I. Reaction Design & Mechanistic FAQs

Q1: Why is the coupling specifically designed between 5-bromo-2-fluorophenol and (2-methoxyphenyl)boronic acid, rather than the reverse? A: The choice of coupling partners is dictated by both commercial availability and the electronic demands of the Suzuki-Miyaura catalytic cycle[1]. The oxidative addition of the palladium(0) catalyst into the aryl halide is often the rate-determining step. The highly electronegative fluorine atom at the ortho position to the phenol (and para to the bromide) withdraws electron density from the aromatic ring, significantly activating the C-Br bond toward oxidative addition. Conversely, placing the electron-donating methoxy group on the boronic acid facilitates the transmetalation step, creating a highly efficient, self-validating electronic push-pull system.

Q2: We are observing significant protodeboronation of the (2-methoxyphenyl)boronic acid at scale. How do we mitigate this? A: Protodeboronation is a common competitive side reaction driven by high temperatures, excessive water, and strong bases. The ortho-methoxy group introduces steric bulk that can slow transmetalation, inadvertently giving the boronic acid more time to undergo hydrolytic cleavage.

  • Solution: Shift from strong aqueous bases (like NaOH) to milder, anhydrous or biphasic systems using

    
     or 
    
    
    
    . Additionally, implement a slow, continuous dosing of the boronic acid into the reactor rather than a single bolus addition, keeping its steady-state concentration low.

II. Troubleshooting Scale-Up & Palladium Remediation

Q3: Our pilot batches (20-L scale) are yielding the correct product, but residual Palladium levels are unacceptably high (~8,000 ppm). How do we reach the <150 ppm ICH pharmaceutical limit? A: Traditional chromatographic purification is economically and logistically unviable at scale. The most robust, field-proven method for biaryl systems is a biphasic reactive wash.

  • The Fix: Treat the crude organic reaction mixture (preferably swapped to a toluene solvent system) with a 20% aqueous Sodium Bisulfite (

    
    ) solution at elevated temperatures (60 °C) for at least 1 hour[2].
    
  • Causality: The bisulfite anion acts as a strong, water-soluble coordinating ligand for palladium species, pulling them across the phase boundary into the aqueous waste stream. This specific protocol has been demonstrated on a 20-L scale to reduce Pd levels from ~8,000 ppm to ≤100 ppm while maintaining >99.8% product purity[2].

Q4: Are there greener alternatives to aqueous bisulfite washes for continuous flow or highly sensitive batches? A: Yes. Recent advancements in green chemistry utilize palladium-scavenging self-assembled hybrid hydrogels (e.g., 1,3:2,4-dibenzylidene sorbitol modified with acyl hydrazides)[3]. These gels can be added directly to the reactor, where they scavenge palladium to concentrations < 0.04 ppm, trapping them as Pd nanoparticles[3]. The gel can then be physically filtered and reused, combining the kinetics of homogeneous catalysis with the recovery profile of heterogeneous systems[3].

Data Presentation: Comparison of Pd Remediation Strategies
Remediation TechniqueTypical Initial Pd (ppm)Final Pd (ppm)Process TimeScalabilityCost/kg
20% Aqueous

Wash (60°C)
~8,000< 1001 - 2 HoursExcellent (20-L+)Low
Silica-Thiol Scavenger Resins ~8,000< 504 - 12 HoursModerateHigh
Hybrid Scavenging Hydrogels ~1,000< 0.042 - 4 HoursGood (Flow/Batch)Medium
Activated Carbon Filtration ~8,000~4002 HoursExcellentVery Low

III. Standard Operating Procedure: 20-L Scale Synthesis & Workup

This protocol provides a self-validating workflow for the synthesis of 2-Fluoro-5-(2-methoxyphenyl)phenol, incorporating the optimized palladium remediation steps[2].

Phase 1: Reaction Setup

  • Purge: Inert a 20-L jacketed glass reactor with Nitrogen (

    
    ) for 30 minutes.
    
  • Charge Substrates: Add 5-bromo-2-fluorophenol (1.0 eq) and (2-methoxyphenyl)boronic acid (1.05 eq) to the reactor.

  • Charge Solvents & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) followed by 2.0 M aqueous

    
     (2.0 eq).
    
  • Catalyst Addition: Add

    
     (0.5 mol%). Note: Low catalyst loading is critical to prevent thermal runaway and reduce initial Pd burden.
    
  • Heating: Ramp the reactor jacket temperature to 80 °C. Monitor conversion via HPLC. Typical reaction time is 4–6 hours.

Phase 2: Workup and Palladium Remediation 6. Quench & Phase Split: Cool the reactor to 25 °C. Add water to dissolve inorganic salts. Allow phases to separate for 30 minutes. Discard the lower aqueous layer. 7. Bisulfite Wash (Critical Step): To the retained toluene layer, add an equal volume of 20% w/w aqueous


.
8.  Thermal Scavenging:  Heat the biphasic mixture to 60 °C with vigorous agitation (300 rpm) for exactly 60 minutes[2].
9.  Separation:  Cool to 40 °C, halt agitation, and allow phase separation. Discard the dark, Pd-rich aqueous layer.
10. Isolation:  Concentrate the toluene layer under reduced pressure and crystallize the product using a heptane anti-solvent addition to yield pure 2-Fluoro-5-(2-methoxyphenyl)phenol.

IV. Process Visualization

G sub Substrates: 5-bromo-2-fluorophenol + (2-methoxyphenyl)boronic acid rxn Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3, Toluene/EtOH sub->rxn Heat to 80°C crude Crude Biaryl Product (Residual Pd ~8000 ppm) rxn->crude Aqueous Quench wash Pd Remediation 20% aq. NaHSO3 Wash (60°C, 1h) crude->wash Scavenging sep Phase Separation (Aqueous Pd-waste discarded) wash->sep Cool & Settle pure Pure 2-Fluoro-5-(2-methoxyphenyl)phenol (Residual Pd < 100 ppm) sep->pure Crystallization

Caption: Scale-up workflow for Suzuki-Miyaura biaryl synthesis featuring targeted Palladium remediation.

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.
  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing).
  • Suzuki reaction. Wikipedia.

Sources

Validation & Comparative

comparing Suzuki and Buchwald-Hartwig for 2-Fluoro-5-(2-methoxyphenyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Fluoro-5-(2-methoxyphenyl)phenol CAS: 117902-16-6 (related analogs) Core Structural Challenge: Construction of a biaryl core containing an unprotected ortho-fluorophenol moiety and a ortho-methoxy substituent.

This guide objectively compares the two dominant transition-metal catalyzed strategies for synthesizing this scaffold. While Suzuki-Miyaura is the standard for the C-C biaryl bond formation, Buchwald-Hartwig chemistries (specifically Pd-catalyzed hydroxylation and the use of Buchwald precatalysts) offer critical alternatives for late-stage functionalization and handling difficult, unprotected substrates.

Part 1: The Strategic Landscape

The synthesis of 2-Fluoro-5-(2-methoxyphenyl)phenol hinges on the disconnection strategy. You are essentially choosing between a Convergent C-C Bond Formation (Suzuki) and a Linear C-O Bond Installation (Buchwald-Hartwig Hydroxylation).

The Suzuki-Miyaura Route (Convergent)
  • Mechanism: Pd-catalyzed C-C cross-coupling between an aryl boronic acid and an aryl halide.[1]

  • Application: Coupling a 5-bromo-2-fluorophenol derivative with 2-methoxyphenylboronic acid.

  • Primary Challenge: Unprotected phenols can poison traditional Pd catalysts or undergo competitive O-arylation. Steric hindrance from the ortho-methoxy group requires active ligand systems.

The Buchwald-Hartwig Route (Linear/Functionalization)
  • Mechanism: Pd-catalyzed C-O bond formation (Hydroxylation) converting an aryl halide directly to a phenol using a hydroxide source.[2]

  • Application: Converting a pre-formed 5-chloro-2-fluoro-2'-methoxybiphenyl into the final phenol.

  • Primary Challenge: Requires the biaryl precursor to be synthesized first (often via Suzuki anyway), making this a longer linear sequence, but useful if the phenol starting material is expensive or unstable.

Part 2: Detailed Methodologies & Protocols

Method A: Advanced Suzuki-Miyaura Coupling

Recommended for: Convergent synthesis, high atom economy, and scale-up.

The "Buchwald-Ligand" Advantage: Traditional Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) often fail with unprotected phenols due to the formation of phenoxide-Pd species that arrest the catalytic cycle. To bypass the protection/deprotection steps, we utilize Buchwald Precatalysts (Gen 3) which are air-stable and highly active for unstable nucleophiles.

Experimental Protocol (Unprotected Phenol)

Reagents:

  • Substrate A: 5-Bromo-2-fluorophenol (1.0 equiv)

  • Substrate B: 2-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF:Water (10:1)

Workflow:

  • Charge a reaction vial with 5-bromo-2-fluorophenol (1.0 equiv), 2-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Add XPhos Pd G3 (0.02 equiv). Note: XPhos is chosen for its ability to handle steric bulk (ortho-methoxy) and prevent catalyst deactivation.

  • Evacuate and backfill with Argon (x3).

  • Add degassed THF/Water mixture.

  • Heat to 60°C for 4–12 hours. Monitor via LCMS.

  • Workup: Acidify carefully to pH 6 with 1M HCl (to protonate the phenoxide), extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).

Key Insight: The use of a biphasic system with K₃PO₄ ensures the phenol remains largely in the aqueous phase as a phenoxide until transmetallation, while the bulky XPhos ligand creates a protective pocket around the Pd center, facilitating the coupling of the ortho-substituted boronic acid.

Method B: Buchwald-Hartwig Pd-Catalyzed Hydroxylation

Recommended for: Late-stage installation of the OH group, or when the boronic acid of the phenol fragment is unavailable.

This method utilizes the Buchwald-Hartwig manifold not for amination, but for C-O bond formation from an aryl halide.[3]

Experimental Protocol

Reagents:

  • Substrate: 5-Chloro-2-fluoro-2'-methoxybiphenyl (1.0 equiv)

  • Hydroxide Source: KOH (4.0 equiv)

  • Catalyst: Pd₂dba₃ (1-2 mol%)

  • Ligand: tBuBrettPhos (2-4 mol%)

  • Solvent: 1,4-Dioxane:Water (v/v 1:1)[4]

Workflow:

  • Pre-catalyst formation: In a glovebox or under Argon, mix Pd₂dba₃ and tBuBrettPhos in 1,4-dioxane and stir for 5 mins at 100°C to generate the active L-Pd(0) species (or use tBuBrettPhos Pd G3).

  • Add the aryl chloride substrate and KOH solution (degassed).

  • Heat to 100°C for 8–16 hours.

  • Mechanistic Note: The bulky, electron-rich tBuBrettPhos ligand facilitates the difficult reductive elimination of the Pd-O bond to form the phenol.

  • Workup: Acidify to pH 2, extract, and crystallize.

Part 3: Comparative Analysis

The following table contrasts the two approaches for the specific synthesis of 2-Fluoro-5-(2-methoxyphenyl)phenol.

FeatureMethod A: Suzuki (XPhos Pd G3)Method B: B-H Hydroxylation (tBuBrettPhos)
Bond Formed C-C (Biaryl)C-O (Phenol)
Starting Materials Bromophenol + Boronic AcidBiaryl Chloride/Bromide
Step Count 1 Step (Convergent)2+ Steps (Linear: requires biaryl synthesis first)
Yield (Typical) 85-92%75-85%
Steric Tolerance High (Handles ortho-OMe well)Moderate (Sensitive to ortho-F sterics)
Cost Driver Boronic Acid priceLigand (tBuBrettPhos) & Precursor synthesis
Scalability Excellent (Process friendly)Good, but high Pd loading often required
Primary Risk Protodeboronation of boronic acidReduction of aryl halide (Hydrodehalogenation)
Expert Verdict

For Drug Discovery (Medicinal Chemistry): Use Method A (Suzuki) with XPhos Pd G3. It is the most direct route, tolerates the unprotected phenol, and creates the core skeleton in a single operation.

For Process Chemistry (if impurities are an issue): If the Suzuki coupling generates difficult-to-separate homocoupling impurities, Method B can be superior. You can purify the lipophilic biaryl chloride intermediate easily before converting it to the polar phenol, ensuring high purity of the final API.

Part 4: Visualizing the Pathways

The following diagram illustrates the divergent logic between the two methodologies.

SynthesisPathways cluster_0 Method A: Convergent (Recommended) cluster_1 Method B: Linear Functionalization Start_Suzuki 5-Bromo-2-fluorophenol + 2-Methoxyphenylboronic acid Intermediate_Suzuki Pd(II) Oxidative Addition (XPhos-Pd-Ar) Start_Suzuki->Intermediate_Suzuki Suzuki-Miyaura (XPhos Pd G3, K3PO4) Start_BH 5-Chloro-2-fluoro- 2'-methoxybiphenyl Intermediate_BH Pd(II) Hydroxide Complex (tBuBrettPhos-Pd-OH) Start_BH->Intermediate_BH B-H Hydroxylation (tBuBrettPhos, KOH) Target TARGET: 2-Fluoro-5-(2-methoxyphenyl)phenol Intermediate_Suzuki->Target Reductive Elimination (C-C Bond Formation) Intermediate_BH->Target C-O Bond Formation

Caption: Figure 1. Convergent Suzuki coupling (Blue) vs. Linear Buchwald-Hartwig Hydroxylation (Red) for the target scaffold.

References

  • Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Aryl Halides using XPhos Pd G3." Journal of the American Chemical Society.

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 128(33), 10694–10695.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • PubChem Compound Summary. (2024). "2-Fluoro-5-methoxyphenol" (Structural Analog Data). National Center for Biotechnology Information.

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structure-activity relationship (SAR) of 2-Fluoro-5-(2-methoxyphenyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Fluoro-5-(2-methoxyphenyl)phenol derivatives. Given the specific fluorinated biphenyl scaffold, this compound class is critically analyzed in the context of medicinal chemistry scaffolds for neuroactive agents , specifically drawing comparisons to established biaryl pharmacophores used in neuroimaging (PET) and neuroprotection .

Executive Summary & Scaffold Analysis

2-Fluoro-5-(2-methoxyphenyl)phenol represents a specialized fluorinated biphenylol scaffold. In drug discovery, this specific substitution pattern—combining an ortho-fluorine on the phenol ring with a meta-positioned ortho-methoxyphenyl group—is engineered to optimize lipophilicity (LogP) , metabolic stability , and ligand-target binding kinetics .

  • Core Scaffold: 3-Fluoro-4-hydroxy-2'-methoxybiphenyl (IUPAC equivalent).

  • Primary Applications: Precursor for F-18 PET radiotracers (targeting amyloid aggregates or neuroreceptors like mGluR5/TSPO) and neuroprotective antioxidant design (analogous to Honokiol).

  • Key Molecular Features:

    • Phenolic -OH: H-bond donor for receptor anchoring; antioxidant radical scavenging.

    • 2-Fluoro Group: Blocks metabolic hydroxylation at the active ortho position; modulates pKa of the phenol.

    • 2'-Methoxy Group: Provides steric bulk and conformational locking via intramolecular H-bonding or electrostatic repulsion.

Comparative Performance Analysis

This section compares the target scaffold against established alternatives in neuropharmacology: Honokiol (Neuroprotection standard) and [18F]FPEB (mGluR5 PET standard).

Table 1: Physicochemical & Biological Profile Comparison
Feature2-Fluoro-5-(2-methoxyphenyl)phenol Honokiol (Reference Standard)[18F]FPEB (PET Standard)
Scaffold Class Fluorinated BiphenylolBiphenyl-diolFluorinated Benzonitrile
Primary Mechanism Ligand Binding / AntioxidantGABA_A modulation / AntioxidantmGluR5 Antagonism
Lipophilicity (cLogP) 3.2 - 3.5 (Optimal for BBB)4.5 (High, limits solubility)2.8 (Moderate)
Metabolic Stability High (F-blockade at C2)Low (Rapid glucuronidation)Moderate
Brain Uptake High Passive DiffusionModerateHigh Specific Uptake
Key SAR Advantage F-substitution prevents ring oxidation; OMe locks conformation.Natural product efficacy.[1]High affinity (

< 1 nM).[2]

Analyst Insight: The 2-Fluoro substituent is the critical differentiator. Unlike Honokiol, which suffers from rapid Phase II metabolism, the fluorine atom at the 2-position of the phenol ring sterically and electronically deactivates the ring towards oxidation and glucuronidation, significantly extending the biological half-life.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined by three distinct zones. The following diagram illustrates the functional impact of each modification.

Figure 1: SAR Logic & Signaling Pathway

SAR_Pathway Scaffold 2-Fluoro-5-(2-methoxyphenyl)phenol Zone1 Zone 1: Phenolic -OH (H-Bond Donor) Scaffold->Zone1 Defines Zone2 Zone 2: 2-Fluoro Group (Metabolic Block) Scaffold->Zone2 Includes Zone3 Zone 3: 2'-Methoxy Ring (Lipophilic Pocket) Scaffold->Zone3 Includes Activity Enhanced CNS Activity (Neuroprotection / Binding) Zone1->Activity Radical Scavenging Receptor Anchoring Zone2->Activity Prevents CYP450 Oxidation Zone3->Activity Increases BBB Permeability

Caption: Functional decomposition of the 2-Fluoro-5-(2-methoxyphenyl)phenol scaffold highlighting the synergistic effects of fluorination and methoxylation on CNS potency.

Detailed SAR Mechanics:
  • The Phenolic Hydroxyl (Zone 1): Essential for binding affinity. Methylation of this group (to an anisole) typically abolishes antioxidant activity and reduces receptor affinity, though it improves BBB permeability.

  • The 2-Fluoro "Shield" (Zone 2): This is the critical design element .

    • Electronic Effect: Lowers the pKa of the phenol, making it a better H-bond donor.

    • Metabolic Effect: Blocks the ortho position from hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for biphenyls.

  • The 2'-Methoxy Group (Zone 3):

    • Conformation: Forces the biphenyl system into a twisted "non-planar" conformation due to steric clash with the ortho-protons. This twisted geometry is often required for selectivity in hydrophobic binding pockets (e.g., amyloid fibrils or allosteric GPCR sites).

Experimental Protocols

To validate the SAR claims, the following protocols are standard for synthesizing and testing this scaffold.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Efficiently construct the biaryl core with precise regiocontrol.

  • Reagents: 4-Bromo-2-fluorophenol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Step 1: Degas the solvent mixture with Nitrogen for 15 minutes.

    • Step 2: Add aryl halide, boronic acid, base, and catalyst to a sealed reaction vial.

    • Step 3: Heat to 90°C for 12 hours under inert atmosphere.

    • Step 4: Cool, dilute with EtOAc, wash with brine, and dry over Na2SO4.

    • Step 5: Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (Look for characteristic F-coupling on phenol ring) and 19F-NMR (Single peak ~ -130 to -140 ppm).

Protocol B: Lipophilicity (LogP) Determination via HPLC

Objective: Quantify CNS penetration potential.

  • System: HPLC with C18 reverse-phase column.

  • Mobile Phase: Methanol/Water with 0.1% Formic Acid (Isocratic).

  • Calibration: Run standard curve using reference compounds (Toluene, Naphthalene, Honokiol) with known LogP.

  • Calculation:

    
    , where 
    
    
    
    is the capacity factor.
  • Target Range: A LogP of 2.0–3.5 confirms optimal Brain-Blood Barrier permeability.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Bromo-2-fluorophenol + 2-Methoxyphenylboronic acid Step1 Catalyst Addition: Pd(dppf)Cl2 (5 mol%) Start->Step1 Step2 Coupling Reaction: Suzuki-Miyaura (90°C, 12h) Step1->Step2 Step3 Workup & Purification: Extraction -> Column Chromatography Step2->Step3 End Final Product: 2-Fluoro-5-(2-methoxyphenyl)phenol Step3->End

Caption: Step-by-step synthetic pathway for the construction of the fluorinated biaryl scaffold using Palladium-catalyzed cross-coupling.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Fluoro-5-(2-methoxyphenyl)benzoic acid. Retrieved from [Link][3]

  • Zhang, M. R., et al. (2004). Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for PET imaging.[2] Journal of Medicinal Chemistry.[2] Retrieved from [Link]

  • Mullard, A. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides. MDPI Molecules. Retrieved from [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Properties of Fluorinated Biaryl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique electronic properties can profoundly influence a compound's pharmacokinetic profile, often transforming a promising lead into a viable drug candidate. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of fluorinated biaryl phenols against their non-fluorinated counterparts, supported by experimental data and detailed methodologies. We will explore how the judicious placement of fluorine can enhance metabolic stability and oral bioavailability, key determinants of a drug's success.

The Rationale for Fluorination in Biaryl Phenol Drug Candidates

Biaryl phenols are a privileged scaffold in drug discovery, appearing in a wide array of biologically active molecules. However, they are often susceptible to metabolic degradation, particularly oxidative metabolism, which can lead to rapid clearance and poor oral bioavailability. Fluorination is a key strategy to mitigate these liabilities.[1][2]

The introduction of a fluorine atom, the most electronegative element, can have several profound effects:

  • Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen at a metabolically labile position with fluorine can effectively block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the metabolic stability and half-life of the compound.[3][4]

  • Altering Electronic Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of a nearby phenolic hydroxyl group, influencing its ionization state at physiological pH. This can impact solubility, cell permeability, and binding interactions with target proteins.[1]

  • Modulating Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability, perfluoroalkyl groups can sometimes decrease it. This ability to fine-tune lipophilicity is a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][5]

This guide will now delve into the experimental data that substantiates these claims, followed by detailed protocols for the key assays used to evaluate these pharmacokinetic properties.

Comparative Analysis of Pharmacokinetic Properties

The following sections present a comparative analysis of key pharmacokinetic parameters for fluorinated and non-fluorinated biaryl compounds, drawing upon published experimental data.

Metabolic Stability: A Tale of Two Halves

Metabolic stability is a critical parameter that dictates the in vivo half-life of a drug. It is often assessed in vitro by measuring the rate of disappearance of the parent compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

A compelling example of fluorine's impact on metabolic stability can be seen in the development of biaryl MK2 inhibitors.[6] The non-fluorinated parent compound in this series exhibited high in vivo clearance in rats, indicating rapid metabolism. However, the introduction of a single fluorine atom onto one of the aryl rings led to a dramatic reduction in clearance, signifying a significant improvement in metabolic stability.

CompoundStructureIn Vivo Clearance (Rat, mL/min/kg)
Non-Fluorinated Biaryl [Image of the non-fluorinated biaryl structure]100
Fluorinated Biaryl [Image of the fluorinated biaryl structure with F highlighted]11
Data sourced from Maleckar et al., 2018.[6]

This substantial decrease in clearance for the fluorinated analog directly translates to a longer half-life in the body, allowing for a more sustained therapeutic effect and potentially less frequent dosing.

Oral Bioavailability: The Gateway to Efficacy

For a drug to be orally active, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[7][8] This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, which mimic the epithelial lining of the small intestine.

The same study on biaryl MK2 inhibitors demonstrated a remarkable improvement in permeability with the introduction of fluorine.[6]

CompoundStructureCaco-2 Permeability (Papp, 10⁻⁶ cm/s)
Non-Fluorinated Biaryl [Image of the non-fluorinated biaryl structure]< 0.5
Fluorinated Biaryl [Image of the fluorinated biaryl structure with F highlighted]15.1
Data sourced from Maleckar et al., 2018.[6]

The significantly higher apparent permeability (Papp) of the fluorinated compound suggests that it is much more readily absorbed across the intestinal barrier. This enhanced permeability, coupled with its improved metabolic stability, contributes to a greater overall oral bioavailability.

Plasma Protein Binding: The Balancing Act
CompoundClassPlasma Protein Binding (%)
Lorlatinib Fluorinated Kinase Inhibitor66
Apalutamide Non-steroidal antiandrogen96
N-desmethyl apalutamide Metabolite of Apalutamide95
Data sourced from Markham, A. & Keam, S.J. (2018) and Hoy, S.M. (2018) as cited in FDA-Approved Fluorinated Drugs review.[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate of metabolism of a compound by cytochrome P450 enzymes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound stock solution (e.g., 1 mM in DMSO) pre_incubate Pre-incubate microsomes and test compound at 37°C prep_compound->pre_incubate prep_microsomes Thaw and dilute liver microsomes to working concentration (e.g., 1 mg/mL in phosphate buffer) prep_microsomes->pre_incubate prep_nadph Prepare NADPH regenerating system initiate_reaction Initiate reaction by adding NADPH regenerating system prep_nadph->initiate_reaction pre_incubate->initiate_reaction time_points Incubate at 37°C and collect samples at various time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench reaction with cold acetonitrile containing an internal standard time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lcms calculate Calculate half-life (t½) and intrinsic clearance (Clint) lcms->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 1 µM) in 0.1 M phosphate buffer (pH 7.4).

    • On ice, thaw a vial of pooled human liver microsomes and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer.

    • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the 0-minute time point, add the quenching solution before the NADPH.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the human intestinal epithelium.

cluster_cell_culture Cell Culture cluster_permeability_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) culture_cells Culture for ~21 days to allow for differentiation and monolayer formation seed_cells->culture_cells check_integrity Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) culture_cells->check_integrity prepare_solutions Prepare test compound dosing solution in transport buffer check_integrity->prepare_solutions add_compound Add dosing solution to the apical (A-B) or basolateral (B-A) chamber prepare_solutions->add_compound incubate Incubate at 37°C with gentle shaking add_compound->incubate sample_receiver Collect samples from the receiver chamber at specified time points incubate->sample_receiver quantify Quantify compound concentration in samples by LC-MS/MS sample_receiver->quantify calculate_papp Calculate the apparent permeability coefficient (Papp) quantify->calculate_papp calculate_er Calculate the efflux ratio (ER) if B-A transport was measured calculate_papp->calculate_er

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in Transwell plates.

    • Culture the cells for approximately 21 days, changing the media every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Prepare the dosing solution of the test compound in the transport buffer at the desired concentration (e.g., 10 µM).

    • To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • If both A-B and B-A permeability were measured, calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the compound is a substrate for active efflux transporters.

Plasma Protein Binding Assay by Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins.

cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis prepare_device Prepare equilibrium dialysis device with a semi-permeable membrane spike_plasma Spike plasma with the test compound prepare_device->spike_plasma add_solutions Add spiked plasma to one chamber and buffer to the other spike_plasma->add_solutions incubate Incubate at 37°C with shaking to allow equilibrium to be reached add_solutions->incubate sample_chambers Collect samples from both the plasma and buffer chambers incubate->sample_chambers quantify Quantify compound concentration in both samples by LC-MS/MS sample_chambers->quantify calculate_binding Calculate the percentage of plasma protein binding quantify->calculate_binding

Caption: Workflow for the plasma protein binding assay by equilibrium dialysis.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into plasma from the desired species (e.g., human, rat) to achieve the final desired concentration (e.g., 1 µM).

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Hydrate the semi-permeable membranes of the equilibrium dialysis device according to the manufacturer's instructions.

  • Dialysis:

    • Add the spiked plasma to one chamber of the dialysis unit and an equal volume of dialysis buffer to the other chamber.

    • Seal the unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples (e.g., add blank plasma to the buffer sample and buffer to the plasma sample).

    • Precipitate the proteins in the plasma samples by adding cold acetonitrile.

    • Quantify the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method.

  • Data Analysis:

    • The concentration in the buffer chamber represents the unbound (free) drug concentration.

    • The concentration in the plasma chamber represents the total drug concentration.

    • Calculate the percentage of plasma protein binding using the equation: % Bound = [ (Total concentration - Free concentration) / Total concentration ] * 100.

Conclusion

The strategic incorporation of fluorine into biaryl phenol scaffolds is a powerful and well-established strategy for enhancing their pharmacokinetic properties. The experimental data clearly demonstrates that fluorination can significantly improve metabolic stability by blocking sites of oxidative metabolism, leading to reduced in vivo clearance. Furthermore, fluorination can dramatically increase a compound's permeability across intestinal cell monolayers, a key predictor of oral absorption. While the effect on plasma protein binding is more complex and compound-specific, it provides another parameter that can be fine-tuned through judicious fluorination.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the pharmacokinetic profiles of their own fluorinated biaryl phenol candidates. By systematically applying these assays, drug discovery teams can make more informed decisions, leading to the development of safer and more effective oral therapeutics.

References

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Comparative Guide to Mechanistic Validation: A Case Study of 2-Fluoro-5-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of a novel small molecule, using 2-Fluoro-5-(2-methoxyphenyl)phenol as a primary example. We will compare and contrast orthogonal experimental strategies, from initial computational predictions to specific target engagement and phenotypic cellular assays. The methodologies detailed herein are designed to build a robust, evidence-based narrative for a compound's biological activity, suitable for advanced research and drug development professionals.

Introduction: The Challenge of a Novel Phenolic Compound

2-Fluoro-5-(2-methoxyphenyl)phenol is a substituted aromatic compound. Its structure, featuring a hydroxyl group (phenol), a fluoro group, and a methoxyphenyl moiety, suggests several potential biological activities. Phenolic compounds are well-known for their antioxidant properties, but they are also privileged structures in medicinal chemistry, appearing in molecules that target kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. The primary challenge and the goal of this guide is to move from structural hypothesis to empirical validation.

Our validation strategy will be bifurcated into two primary investigative arms, reflecting the two most common scenarios in early-stage drug discovery:

  • Target-Based Validation: This approach is pursued when a specific molecular target (e.g., an enzyme) is hypothesized a priori.

  • Phenotypic-Based Validation: This approach is used when a compound elicits a specific cellular effect (e.g., apoptosis), and the goal is to identify the upstream molecular target responsible.

We will compare the performance of our lead compound against well-characterized alternatives in each experimental context to establish potency and selectivity.

Initial Assessment: In Silico Prediction and Broad Spectrum Screening

Before embarking on resource-intensive wet-lab experiments, a logical first step is computational analysis and broad-spectrum screening to refine our hypotheses.

Rationale: In silico tools can predict potential protein targets based on structural similarity to known ligands. This helps to narrow the field of potential targets from thousands to a manageable few. Broad-spectrum cell viability assays provide a crucial first look at the compound's general cytotoxicity, establishing a therapeutic window for subsequent, more specific assays.

Workflow: Initial Hypothesis Generation

G cluster_0 In Silico & In Vitro Screening cluster_1 Hypothesis Refinement mol 2-Fluoro-5-(2-methoxyphenyl)phenol (Lead Compound) swiss Computational Screening (e.g., SwissTargetPrediction) mol->swiss Input Structure viability Broad Cell Viability Assay (e.g., MTT on multiple cell lines) mol->viability Test Compound hypo Generate Hypotheses: 1. Target X (Kinase) 2. Target Y (GPCR) 3. Phenotypic Effect (e.g., Anti-inflammatory) swiss->hypo Predicted Targets viability->hypo Potency (EC50) & Therapeutic Window

Caption: Initial workflow from compound structure to testable hypotheses.

Based on common scaffolds, let's hypothesize that in silico analysis suggests a potential interaction with protein kinases, a large family of enzymes often implicated in inflammatory signaling.

Arm 1: Target-Based Validation - Protein Kinase Inhibition

Here, we will test the hypothesis that 2-Fluoro-5-(2-methoxyphenyl)phenol directly inhibits a specific protein kinase, for instance, a member of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38α. We will compare its activity against a well-known, potent, but non-selective kinase inhibitor, Staurosporine , and a more selective p38α inhibitor, SB203580 .

Experiment 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in signal indicates that the kinase has been inhibited by the compound. This assay provides a direct measure of enzymatic inhibition and is a gold standard for determining inhibitor potency (IC50).

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human p38α), the substrate (e.g., myelin basic protein, MBP), and ATP at its Km concentration.

  • Compound Addition: Add 2-Fluoro-5-(2-methoxyphenyl)phenol across a range of concentrations (e.g., 1 nM to 100 µM). Include wells with the reference inhibitors (Staurosporine, SB203580) and a vehicle control (e.g., 0.1% DMSO).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value for each compound.

Comparative Data Summary (Hypothetical)

CompoundTarget KinaseIC50 (nM)Notes
2-Fluoro-5-(2-methoxyphenyl)phenolp38α150Moderately potent inhibitor.
Staurosporine (Control)p38α5Potent, non-selective control.
SB203580 (Control)p38α50Potent, selective control.
2-Fluoro-5-(2-methoxyphenyl)phenolJNK1> 10,000Demonstrates selectivity over a related kinase.
Experiment 2: Target Engagement in Live Cells (NanoBRET™)

Rationale: While an in vitro assay confirms enzymatic inhibition, it does not confirm that the compound can enter a cell and bind to its target in a physiological context. The NanoBRET™ Target Engagement assay measures compound binding at a specific protein target within living cells. This is a critical step to validate that the biochemical activity translates to a cellular setting.

G cluster_0 NanoBRET™ Principle cluster_1 Competitive Displacement p1 p2 p1->p2 Binding brings donor & acceptor into proximity p3 p2->p3 Energy Transfer no_bret Loss of BRET Signal p2->no_bret No Energy Transfer comp Test Compound (e.g., 2-Fluoro-5-etc) comp->p2 Displaces Tracer from Target

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase (p38α) fused to NanoLuc® luciferase. Plate the cells in a 96-well plate.

  • Compound Treatment: Treat the cells with 2-Fluoro-5-(2-methoxyphenyl)phenol or a control compound across a range of concentrations for 2 hours.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the target kinase and incubate.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to the wells.

  • Signal Detection: Simultaneously measure the light emission from the NanoLuc® donor (460 nm) and the tracer acceptor (610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio upon compound addition indicates displacement of the tracer and therefore, target engagement. Determine the IC50 from the dose-response curve.

Arm 2: Phenotypic-Based Validation - Anti-inflammatory Activity

This arm assumes we first observed an anti-inflammatory effect from our compound and now seek to validate the MoA. A common cellular model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS), which activates inflammatory signaling pathways like NF-κB.

Experiment 3: Cytokine Secretion Assay (ELISA)

Rationale: A key hallmark of inflammation is the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the amount of a particular protein (cytokine) secreted by cells into the culture medium.

Protocol: TNF-α ELISA

  • Cell Culture: Plate RAW 264.7 macrophage cells and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 2-Fluoro-5-(2-methoxyphenyl)phenol or an appropriate control (e.g., the known anti-inflammatory drug Dexamethasone ) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Include an unstimulated control group. Incubate for 6 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform a standard sandwich ELISA for TNF-α according to the manufacturer's protocol.

  • Data Analysis: Quantify the concentration of TNF-α based on a standard curve. A reduction in TNF-α levels in treated cells compared to the LPS-only control indicates anti-inflammatory activity.

Comparative Data Summary (Hypothetical)

ConditionTreatmentTNF-α Concentration (pg/mL)% Inhibition
UnstimulatedVehicle15-
StimulatedVehicle12500% (Baseline)
Stimulated2-Fluoro-5-(2-methoxyphenyl)phenol (1 µM)48062%
StimulatedDexamethasone (1 µM)25080%
Experiment 4: Pathway Analysis (Western Blot)

Rationale: To connect the observed phenotypic effect (reduced TNF-α) to a specific signaling pathway, we can use Western blotting to examine the activation state of key signaling proteins. The NF-κB pathway is central to the LPS response. Its activation involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. We will assess if our compound prevents this step.

Protocol: Western Blot for Phospho-IκBα

  • Cell Treatment: Treat RAW 264.7 cells with the compound as in the ELISA protocol, but for a shorter duration (e.g., 30 minutes) after LPS stimulation.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of IκBα (p-IκBα).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • As a loading control, re-probe the same membrane with an antibody for total IκBα or a housekeeping protein like GAPDH.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. A decrease in the p-IκBα band intensity in compound-treated samples indicates inhibition of the NF-κB pathway.

Conclusion: Synthesizing a Coherent Mechanism of Action

By employing the orthogonal approaches outlined above, we can build a powerful case for the mechanism of action of 2-Fluoro-5-(2-methoxyphenyl)phenol.

  • If the compound shows potent inhibition in the in vitro kinase assay, demonstrates direct binding in the NanoBRET™ assay, and its cellular anti-inflammatory effects occur at similar concentrations, this provides strong evidence for a target-based MoA involving kinase inhibition.

  • Comparing its IC50 value against selective (SB203580) and non-selective (Staurosporine) inhibitors helps to characterize its potency and potential selectivity profile.

  • The Western blot results directly link the upstream target inhibition (kinase) to the downstream phenotypic output (NF-κB pathway inactivation and reduced cytokine release), creating a cohesive and validated mechanistic narrative.

This multi-faceted validation strategy ensures scientific rigor, providing the trustworthy and authoritative data required for publication and further development of novel therapeutic compounds.

References

  • Phenolic Compounds as a Source of Novel Kinase Inhibitors. Molecules. Available from: [Link]

  • The importance of aromatic interactions in drug design. Expert Opinion on Drug Discovery. Available from: [Link]

  • The IκB-NF-κB signaling module: temporal control and selective gene activation. Science. Available from: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Fluoro-5-(2-methoxyphenyl)phenol, a halogenated phenolic compound. The procedures outlined herein are synthesized from established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Risk Mitigation

Before handling 2-Fluoro-5-(2-methoxyphenyl)phenol, a thorough understanding of its associated hazards is critical. This compound is a halogenated phenol, and while specific toxicological data may be limited, the class of compounds is known for potential toxicity and environmental persistence.

1.1. Known Hazards

Based on available safety data, 2-Fluoro-5-(2-methoxyphenyl)phenol presents the following hazards:

  • Acute Toxicity: Harmful if swallowed, and potentially harmful if it comes into contact with skin or is inhaled[1][2].

  • Irritation: Causes skin irritation and serious eye irritation[1][3].

  • Respiratory Issues: May cause respiratory irritation[1].

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information.[4][5]

1.2. Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE to protect against workplace hazards.[5][6] When handling 2-Fluoro-5-(2-methoxyphenyl)phenol, the following PPE is mandatory:

Equipment Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential absorption or irritation.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes that can cause serious eye irritation.[3]
Skin and Body A standard laboratory coat. Closed-toe shoes.To protect skin from accidental contact.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.To minimize the inhalation of any dust or vapors and prevent respiratory irritation.[7]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

2.1. Immediate Actions

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Evacuate: If the spill is significant or in a poorly ventilated area, evacuate the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

2.2. Spill Cleanup Procedure

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep the material to prevent dust generation. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[8]

  • Collect Cleanup Debris: Carefully place all contaminated absorbent material and any contaminated PPE into a designated, sealable hazardous waste container.[8][9]

  • Decontaminate the Area: Clean the spill surface with soap and water or an appropriate laboratory detergent.[7]

  • Dispose of Waste: All materials used in the cleanup must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of 2-Fluoro-5-(2-methoxyphenyl)phenol must be handled as a regulated, hazardous waste stream. As a halogenated organic compound, it requires specific segregation and disposal methods.[10][11]

3.1. Waste Collection and Segregation

  • Designate a Waste Container: Use a chemically compatible, clearly labeled container for collecting waste 2-Fluoro-5-(2-methoxyphenyl)phenol. The container must have a tightly fitting lid.[11][12]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag, and the full chemical name, "2-Fluoro-5-(2-methoxyphenyl)phenol," must be clearly written.[13]

  • Segregation is Key: This waste stream must be segregated as Halogenated Organic Waste . Do not mix with non-halogenated solvents, as this significantly increases disposal costs and complexity.[10][11][14] Aqueous waste should also be collected separately from organic solvent waste.[14]

3.2. On-Site Storage

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[14]

  • Utilize secondary containment, such as a chemical-resistant tray, to mitigate potential leaks.[14]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3]

3.3. Final Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]

  • Professional Disposal: The recommended method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[9]

  • Regulatory Adherence: All disposal activities must comply with federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA).[15]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of 2-Fluoro-5-(2-methoxyphenyl)phenol.

Disposal Workflow for 2-Fluoro-5-(2-methoxyphenyl)phenol cluster_0 On-Site Handling & Collection cluster_1 Final Disposal cluster_2 Spill Emergency start Generation of 2-Fluoro-5-(2-methoxyphenyl)phenol Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Waste Container ppe->container segregate Segregate as 'Halogenated Organic Waste' container->segregate store Store in Ventilated Area with Secondary Containment segregate->store ehs Contact Institutional EHS or Licensed Contractor store->ehs Container Full pickup Arrange for Waste Pickup ehs->pickup transport Transported by Licensed Professionals pickup->transport incinerate High-Temperature Incineration (with Scrubber) transport->incinerate spill Spill Occurs spill_response Follow Spill Management Protocol spill->spill_response spill_waste Collect Spill Debris as 'Halogenated Organic Waste' spill_response->spill_waste spill_waste->container

Caption: Disposal Workflow Diagram

Trust and Verification

Adherence to these procedures is a critical aspect of maintaining a safe and compliant laboratory environment. The Occupational Safety and Health Administration (OSHA) requires that all employees who may be exposed to hazardous chemicals receive adequate education and training.[6] This includes understanding how to read Safety Data Sheets (SDSs), the specific hazards of the chemicals they work with, and the proper procedures for handling and emergencies.[4][5]

By implementing this structured disposal plan, your laboratory not only complies with regulatory standards but also fosters a culture of safety and environmental stewardship, building trust in your operational integrity.

References

  • Vertex AI Search. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls. NCBI Bookshelf.
  • NASP. (2023, June 29). OSHA Requirements for HazCom Compliance.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxyphenol.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
  • PubChem. (n.d.). 2-Fluoro-5-methoxyphenol. National Center for Biotechnology Information.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 4-(2-Methoxyethyl)phenol.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf.
  • International Programme on Chemical Safety. (n.d.). Phenol Health and Safety Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Texas Woman's University. (n.d.). Phenol SOP.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • BenchChem. (n.d.). Proper Disposal of 2-(2-Methoxyethyl)phenol: A Guide for Laboratory Professionals.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.